4-Bromo-2,7-naphthyridin-1(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEISHLTGGIGRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-Bromo-2,7-naphthyridin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of 4-Bromo-2,7-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol, this document outlines a plausible and scientifically sound synthetic route starting from the commercially available precursor, 4-Bromo-2,7-naphthyridin-1-amine. The proposed synthesis is based on the well-established Sandmeyer-type diazotization and hydrolysis of a heteroaromatic amine.
Physicochemical Properties
While specific experimental data is scarce in publicly available literature, the following table summarizes key physicochemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | N/A |
| Molecular Weight | 225.04 g/mol | N/A |
| Appearance | White to yellow solid (Predicted) | [1] |
| pKa | 9.37 ± 0.40 (Predicted) | [1] |
| Density | 1.762 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved from 4-Bromo-2,7-naphthyridin-1-amine via a diazotization reaction followed by hydrolysis. This common transformation in aromatic chemistry provides a reliable method for converting an amino group to a hydroxyl group, which exists in the more stable keto form for this particular scaffold.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis
This protocol is a general procedure based on established methods for the diazotization of heteroaromatic amines and subsequent hydrolysis.[2][3] Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
-
4-Bromo-2,7-naphthyridin-1-amine[4]
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 4-Bromo-2,7-naphthyridin-1-amine in a cooled (0-5 °C) aqueous solution of sulfuric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0-5 °C with an ice bath.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly and carefully heat the reaction mixture containing the diazonium salt to 80-100 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain this temperature until the gas evolution ceases, indicating the completion of the hydrolysis reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound is outlined below. This ensures the confirmation of the chemical structure and purity of the final product.
References
4-Bromo-2,7-naphthyridin-1(2H)-one: A Comprehensive Technical Guide on Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a detailed overview of the known chemical properties and expected reactivity of 4-Bromo-2,7-naphthyridin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a bromo-substituted pyridine ring fused to a pyridinone core—this molecule serves as a versatile scaffold for the synthesis of more complex derivatives. This document consolidates available data, including predicted physicochemical properties and general reactivity patterns based on analogous structures, to serve as a valuable resource for researchers. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers a robust framework for its application in synthetic chemistry.
Chemical Properties
This compound is a solid, appearing as a white to yellow powder. While experimentally determined data is scarce, a summary of its fundamental and predicted properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [Vendor Information] |
| Molecular Weight | 225.04 g/mol | [Vendor Information] |
| CAS Number | 959558-27-1 | [Vendor Information] |
| Appearance | White to yellow solid | [1] |
| Boiling Point (Predicted) | 451.1 ± 45.0 °C | [1] |
| Density (Predicted) | 1.762 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 9.37 ± 0.40 | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Note: Most physical properties are predicted and should be confirmed experimentally.
Spectroscopic Data
-
¹H NMR: Aromatic protons on both the pyridine and pyridinone rings are expected to appear in the downfield region (typically 7.0-9.0 ppm). The N-H proton of the pyridinone ring would likely appear as a broad singlet.
-
¹³C NMR: Signals for the eight carbon atoms would be observed, with the carbonyl carbon appearing significantly downfield. The carbon atom attached to the bromine would also exhibit a characteristic chemical shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (225.04 g/mol ) with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a C=O stretch for the pyridinone carbonyl group (typically around 1650-1700 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.
Reactivity and Key Synthetic Transformations
The reactivity of this compound is primarily dictated by the presence of the bromine atom on the pyridine ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing molecular diversity and are widely employed in the synthesis of pharmaceutical agents.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 4-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating several important synthetic transformations.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound is expected to react with various boronic acids or esters in the presence of a palladium catalyst and a base to yield 4-aryl or 4-vinyl substituted 2,7-naphthyridin-1(2H)-ones.
Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a wide range of primary and secondary amines at the 4-position of the naphthyridinone core, a common strategy in the development of bioactive molecules.
Figure 2: General scheme for the Buchwald-Hartwig amination reaction.
Experimental Protocols (General Procedures)
While specific protocols for this compound are not available, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous bromo-substituted heterocycles can be adapted. Note: These protocols are general and require optimization for specific substrates and reaction scales.
General Protocol for Suzuki-Miyaura Coupling
Table 2: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Role | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Aryl/Vinylboronic Acid | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.10 |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Base | 2.0 - 3.0 |
| Solvent | Reaction Medium | - |
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling.
General Protocol for Buchwald-Hartwig Amination
Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Component | Role | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Amine | Coupling Partner | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst Precursor | 0.01 - 0.05 |
| Ligand (e.g., Xantphos, BINAP) | Ligand | 0.02 - 0.10 |
| Base (e.g., Cs₂CO₃, NaOtBu) | Base | 1.5 - 2.5 |
| Solvent | Reaction Medium | - |
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the palladium precatalyst and the ligand.
-
Add this compound, the amine, and the base.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Figure 4: Experimental workflow for a typical Buchwald-Hartwig amination.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential biological activity. While comprehensive experimental data for this specific molecule is not widely published, its chemical properties can be reasonably predicted, and its reactivity can be inferred from established methodologies for similar bromo-substituted heterocyclic systems. The amenability of this compound to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, opens up a vast chemical space for the development of new derivatives. This guide provides a foundational understanding for researchers to effectively utilize this compound in their synthetic endeavors. Further experimental investigation is warranted to fully characterize its properties and explore its synthetic potential.
References
An In-depth Technical Guide on 4-Bromo-2,7-naphthyridin-1(2H)-one: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2,7-naphthyridin-1(2H)-one is a halogenated heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine scaffold, a key structural motif in various biologically active compounds, has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, synthetic methodologies, and known biological context. While specific details regarding its initial discovery remain sparse in readily available literature, this guide consolidates information on related compounds and plausible synthetic routes, offering a valuable resource for researchers interested in this and similar molecular frameworks.
Introduction
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a "privileged scaffold" in drug discovery. Their structural similarity to quinolones and purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,7-naphthyridine isomer, in particular, has been explored for the development of kinase inhibitors and other therapeutic agents.
The introduction of a bromine atom at the 4-position of the 2,7-naphthyridin-1(2H)-one core, yielding this compound, provides a valuable handle for further chemical modifications through various cross-coupling reactions. This makes it an attractive building block for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
This guide aims to provide a detailed account of the current knowledge on this compound, with a focus on its chemical synthesis and potential for further investigation.
Discovery and History
The specific discovery and first synthesis of this compound are not well-documented in prominent scientific databases. The compound is assigned the Chemical Abstracts Service (CAS) registry number 959558-27-1 . Its appearance in chemical supplier catalogs and patent literature suggests its use as a synthetic intermediate in medicinal chemistry research.
While a definitive "discovery paper" is not readily identifiable, the synthesis of the broader 2,7-naphthyridin-1(2H)-one scaffold has been explored in various contexts. Research into derivatives of this core structure has focused on their potential as kinase inhibitors, particularly targeting c-Kit and VEGFR-2.[1][2] The bromo-derivative likely emerged from these or similar research programs as a key intermediate for structure-activity relationship (SAR) studies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| CAS Number | 959558-27-1 |
| Appearance | (Predicted) Off-white to yellow solid |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., DMSO, DMF) |
Synthetic Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, plausible synthetic strategies can be inferred from general methods for the synthesis of the 2,7-naphthyridine core and the bromination of related heterocyclic systems.
General Strategies for the 2,7-Naphthyridin-1(2H)-one Core
The construction of the 2,7-naphthyridin-1(2H)-one scaffold often involves the cyclization of appropriately substituted pyridine precursors. One common approach is the condensation of a 3-aminopyridine derivative with a three-carbon building block.
A logical synthetic workflow for the preparation of the parent 2,7-naphthyridin-1(2H)-one is depicted below.
Figure 1. General synthetic workflow for the 2,7-naphthyridin-1(2H)-one core.
Postulated Synthesis of this compound
The introduction of the bromine atom at the 4-position can likely be achieved through electrophilic bromination of the pre-formed 2,7-naphthyridin-1(2H)-one ring system.
4.2.1. Experimental Protocol (Hypothetical)
The following protocol is a hypothetical procedure based on standard bromination reactions of similar heterocyclic compounds.
Reaction: Bromination of 2,7-naphthyridin-1(2H)-one.
Materials:
-
2,7-Naphthyridin-1(2H)-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 2,7-naphthyridin-1(2H)-one in a suitable solvent such as acetonitrile, add N-Bromosuccinimide (NBS) in a portion-wise manner at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of bromine.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Figure 2. Postulated synthetic route to this compound.
Biological Activity and Potential Applications
While no specific biological data for this compound has been reported in the public domain, the broader class of 2,7-naphthyridinone derivatives has shown promise in medicinal chemistry.
Studies have identified 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as potent inhibitors of c-Kit and VEGFR-2 kinases.[1][2] These kinases are crucial targets in oncology, and their inhibition can disrupt cancer cell signaling pathways. For instance, compound 9k from one such study demonstrated a c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM, while compounds 10l and 10r showed good VEGFR-2 inhibitory activity with IC₅₀ values of 56.5 nM and 31.7 nM, respectively.[2]
The 4-bromo substituent on the 2,7-naphthyridin-1(2H)-one scaffold serves as a versatile synthetic handle for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the rapid generation of a library of analogs for SAR studies, which is a critical step in the drug discovery process.
The logical relationship for its application in drug discovery is outlined below.
Figure 3. Application of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Although its specific discovery and detailed synthetic protocols are not widely published, its structure allows for diverse chemical modifications, making it an important intermediate for the synthesis of novel compounds with potential therapeutic applications. The exploration of the 2,7-naphthyridinone scaffold as a source of kinase inhibitors highlights the potential of derivatives of this compound to yield potent and selective drug candidates. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
Spectroscopic and Structural Elucidation of 4-Bromo-2,7-naphthyridin-1(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the spectroscopic and structural characteristics of 4-Bromo-2,7-naphthyridin-1(2H)-one. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work. The molecular structure and a representative synthesis and analysis workflow are visualized using the DOT language. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel naphthyridinone derivatives in drug discovery and development.
Chemical Structure
The chemical structure of this compound is presented below. The numbering of the heterocyclic ring system is provided for clarity in the assignment of spectroscopic signals.
Spectroscopic Data
NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | N-H |
| ~8.8 - 9.0 | s | 1H | H-8 |
| ~8.0 - 8.2 | d | 1H | H-6 |
| ~7.8 - 8.0 | s | 1H | H-3 |
| ~7.4 - 7.6 | d | 1H | H-5 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (C-1) |
| ~155 | C-8 |
| ~150 | C-4a |
| ~145 | C-6 |
| ~130 | C-3 |
| ~125 | C-5 |
| ~120 | C-8a |
| ~115 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Medium, Broad | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1680 - 1650 | Strong | C=O Stretch (Amide) |
| 1600 - 1450 | Medium-Strong | C=C and C=N Stretching |
| 1300 - 1200 | Medium | C-N Stretch |
| 800 - 600 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 224/226 | 100 | [M]⁺ (presence of Br isotopes) |
| 196/198 | Moderate | [M - CO]⁺ |
| 145 | Moderate | [M - Br]⁺ |
| 117 | Moderate | [M - Br - CO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-14 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas or liquid chromatography.
-
Ionization:
-
Electron Ionization (EI): Use a standard electron energy of 70 eV.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.
-
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a bromine-containing compound.
Synthesis and Analysis Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Disclaimer
The spectroscopic data presented in this document are predicted and have not been derived from experimental measurements of this compound. This guide is intended for informational and planning purposes only. Experimental verification is required to confirm the actual spectroscopic properties of this compound.
Navigating the Physicochemical Landscape of 4-Bromo-2,7-naphthyridin-1(2H)-one: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 4-Bromo-2,7-naphthyridin-1(2H)-one, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Given the nascent stage of research on this specific compound, this document focuses on providing a robust framework of established experimental protocols for determining its physicochemical properties. While specific quantitative data for this compound is not yet publicly available, this guide equips researchers with the necessary methodologies to generate this critical information.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | N/A |
| Molecular Weight | 225.04 g/mol | N/A |
| Appearance | White to yellow solid | [1] |
| Boiling Point | 451.1±45.0 °C (Predicted) | N/A |
| Density | 1.762±0.06 g/cm³ (Predicted) | [1] |
| pKa | 9.37±0.40 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Solubility Profile: A Framework for Determination
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following sections outline the standard methodologies for assessing the kinetic and thermodynamic solubility of this compound.
Quantitative Solubility Data
No experimental quantitative solubility data for this compound in common pharmaceutical solvents has been found in publicly available literature. The following table is provided as a template for researchers to populate with their experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | 25 | Data not available | Data not available | e.g., Shake-Flask |
| PBS (pH 7.4) | 25 | Data not available | Data not available | e.g., Shake-Flask |
| DMSO | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Methanol | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
Kinetic solubility is a high-throughput assessment of the concentration at which a compound, rapidly dissolved from a concentrated stock solution (typically in DMSO), precipitates in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing an aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is considered the "true" solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Quantify the concentration against a standard curve prepared from a known concentration of the compound.
Stability Profile: A Framework for Assessment
Understanding the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.
Predicted Stability and Potential Degradation Pathways
The 2,7-naphthyridin-1(2H)-one core is a heterocyclic system that may be susceptible to certain degradation pathways. The presence of a bromo substituent introduces additional potential reactivity.
-
Hydrolysis: The lactam functionality within the naphthyridinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The electron-rich aromatic system may be prone to oxidation, particularly in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light. The bromo-substituent may also influence photolytic pathways.
-
Reactivity of the Bromo Group: The carbon-bromine bond can be a site for nucleophilic substitution or palladium-catalyzed cross-coupling reactions, which, while useful in synthesis, could also represent a stability liability under certain conditions.
Quantitative Stability Data
No experimental stability data for this compound under various stress conditions has been found in the public domain. The following table serves as a template for reporting the results of forced degradation studies.
| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Major Degradants (if identified) |
| Acidic Hydrolysis | 0.1 M HCl | e.g., 24h, 48h, 72h | e.g., 60 | Data not available | Data not available |
| Basic Hydrolysis | 0.1 M NaOH | e.g., 24h, 48h, 72h | e.g., 60 | Data not available | Data not available |
| Neutral Hydrolysis | Water | e.g., 24h, 48h, 72h | e.g., 60 | Data not available | Data not available |
| Oxidative | 3% H₂O₂ | e.g., 24h, 48h, 72h | Room Temp | Data not available | Data not available |
| Thermal | Dry Heat | e.g., 24h, 48h, 72h | e.g., 80 | Data not available | Data not available |
| Photolytic | ICH Q1B Option 2 | As per ICH | Room Temp | Data not available | Data not available |
Experimental Protocols for Stability Assessment (Forced Degradation)
A systematic approach to forced degradation is crucial. A single batch of this compound should be subjected to the following stress conditions. The extent of degradation should be monitored at appropriate time points using a validated stability-indicating HPLC method.
General Procedure:
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For thermal and photolytic studies, the solid compound is used.
-
Stress Application: Expose the samples to the specified stress conditions for defined time periods.
-
Sample Quenching (for solutions): At each time point, withdraw an aliquot and neutralize it if necessary (for acidic and basic hydrolysis) to stop the degradation reaction.
-
Analysis: Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage degradation and identify any major degradation products by comparing the chromatograms of stressed and unstressed samples. Mass spectrometry can be used to elucidate the structure of significant degradants.
Conclusion
This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and data presentation templates included herein offer a clear path for researchers to generate this crucial information. The elucidation of these physicochemical properties is an indispensable step in the progression of this and other novel compounds through the drug discovery and development pipeline. Researchers are encouraged to utilize these methodologies to build a comprehensive understanding of the behavior of this compound, which will ultimately inform its potential as a therapeutic agent.
References
The 2,7-Naphthyridinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic systems, the 2,7-naphthyridinone core has emerged as a particularly promising "privileged structure." Its rigid, planar geometry and strategic placement of nitrogen atoms offer a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the pharmacological relevance of the 2,7-naphthyridinone scaffold, with a focus on its role in the development of kinase inhibitors for oncology and its potential as a novel class of antimicrobial agents.
Kinase Inhibition: A Dominant Pharmacological Profile
The 2,7-naphthyridinone scaffold has proven to be a versatile framework for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The scaffold's ability to orient functional groups in a manner that mimics the binding of ATP in the kinase hinge region has been a key factor in its success.
Multi-Targeted Kinase Inhibitory Activity
Derivatives of the 2,7-naphthyridinone core have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases, including those involved in angiogenesis, tumor growth, and metastasis.
Table 1: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 9k | c-Kit | 8.5 | [1][2] |
| Compound 3 | c-Kit | 329.6 | [1][2] |
| 10l | VEGFR-2 | 56.5 | [1][2] |
| 10r | VEGFR-2 | 31.7 | [1][2] |
| Compound 3 | VEGFR-2 | 279.9 | [1][2] |
| 17c | MET | 13.8 | [3] |
| 17e | AXL | 17.2 | [3] |
| 17i | AXL | 31.8 | [3] |
| 25c | AXL | 1.1 | [4] |
| 13c | AXL | 3.2 | [5] |
A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of both c-Kit and VEGFR-2 kinases.[1][2] Compound 9k displayed exceptional c-Kit inhibitory activity with an IC50 of 8.5 nM, representing a significant improvement over earlier compounds.[1][2] Similarly, compounds 10l and 10r demonstrated potent inhibition of VEGFR-2, a key mediator of angiogenesis, with IC50 values of 56.5 nM and 31.7 nM, respectively.[1][2] The dual inhibition of these two important cancer targets highlights the potential of the 2,7-naphthyridinone scaffold in developing multi-targeted anticancer agents.
The 2,7-naphthyridinone scaffold has also been successfully employed to develop inhibitors of the MET and AXL receptor tyrosine kinases, both of which are implicated in tumor invasion, metastasis, and drug resistance.[3] Notably, compounds 17c , 17e , and 17i have shown selective and potent inhibition of MET or AXL.[3] Further optimization of a 1,6-naphthyridinone series led to the discovery of compound 25c , a highly potent and selective type II AXL inhibitor with an IC50 of 1.1 nM.[4] Another derivative, 13c , also exhibited a potent AXL inhibition with an IC50 of 3.2 nM.[5]
MASTL Inhibition
Recent research has expanded the scope of the 2,7-naphthyridinone scaffold to include the inhibition of Microtubule-associated serine/threonine kinase-like (MASTL). MASTL is a critical regulator of mitotic progression, and its overexpression is associated with chromosomal instability and oncogenesis. The development of 2,7-naphthyridinone-based MASTL inhibitors represents a novel therapeutic strategy for targeting cancer cell division.
Antimicrobial Activity: A New Frontier
Beyond its established role in kinase inhibition, the 2,7-naphthyridinone scaffold is now being explored for its antimicrobial properties. This opens up new avenues for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
Selective Activity against Staphylococcus aureus
A series of 2,7-naphthyridine derivatives have demonstrated selective and potent antimicrobial activity against Staphylococcus aureus, a major human pathogen.[6][7]
Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives
| Compound ID | Microorganism | MIC (mg/L) | Reference |
| 10j | Staphylococcus aureus | 8 | [6][7] |
| 10f | Staphylococcus aureus | 31 | [6][7] |
Compound 10j emerged as a particularly promising lead, with a Minimum Inhibitory Concentration (MIC) of 8 mg/L against S. aureus.[6][7] Importantly, these compounds showed low cytotoxicity against fibroblast cell lines, suggesting a favorable therapeutic window.[6][7]
Experimental Protocols
To facilitate further research and development of 2,7-naphthyridinone-based compounds, this section provides detailed methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant Kinase (e.g., c-Kit, VEGFR-2, MET, AXL, MASTL)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (specific for the kinase, e.g., poly(Glu, Tyr) 4:1)
-
Test Compound (dissolved in DMSO)
-
Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.
-
Add 5 µL of a solution containing the recombinant kinase in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction by adding the reagent from the luminescence-based kinase assay kit that depletes the remaining ATP (e.g., 5 µL of ADP-Glo™ Reagent).
-
Incubate at room temperature for 40 minutes.
-
Add the detection reagent that converts ADP to ATP and generates a luminescent signal (e.g., 10 µL of Kinase Detection Reagent).
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for In Vitro Kinase Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol outlines the determination of the MIC of a test compound against a bacterial strain using the broth microdilution method.
Materials:
-
Test Compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial Strain (e.g., Staphylococcus aureus)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of the test compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antimicrobial).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the test compound at which there is no visible growth.
Workflow for MIC Assay (Broth Microdilution).
Signaling Pathways Targeted by 2,7-Naphthyridinone Derivatives
The efficacy of 2,7-naphthyridinone-based kinase inhibitors is rooted in their ability to modulate key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for predicting the therapeutic response.
c-Kit Signaling Pathway
The c-Kit receptor tyrosine kinase plays a pivotal role in cell survival, proliferation, and differentiation.[8] Upon binding its ligand, Stem Cell Factor (SCF), c-Kit dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[9] Aberrant c-Kit signaling is a hallmark of several cancers, including gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML).
Simplified c-Kit Signaling Pathway Inhibition.
VEGFR-2 Signaling Pathway
VEGFR-2 is the primary mediator of the pro-angiogenic effects of Vascular Endothelial Growth Factor-A (VEGF-A).[10] Its activation on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels.[11] Inhibiting VEGFR-2 is a key strategy to block tumor angiogenesis and starve tumors of essential nutrients and oxygen.
Simplified VEGFR-2 Signaling Pathway Inhibition.
MET Signaling Pathway
The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in embryonic development and tissue regeneration.[12] In cancer, aberrant MET signaling promotes tumor growth, invasion, and metastasis.[13][14][15] Overexpression and mutation of MET are associated with a poor prognosis in several cancers.
Simplified MET Signaling Pathway Inhibition.
AXL Signaling Pathway
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key driver of metastasis and therapy resistance in many cancers.[16] Its ligand, Gas6, activates AXL, leading to the stimulation of downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, migration, and invasion.[17][18][19][20]
Simplified AXL Signaling Pathway Inhibition.
MASTL Signaling Pathway
MASTL kinase is a key regulator of the cell cycle, ensuring the proper timing of mitotic events.[21] It functions by inhibiting the PP2A-B55 phosphatase, thereby maintaining the phosphorylation of CDK1 substrates necessary for mitotic progression.[22] Overexpression of MASTL can lead to chromosomal instability, a hallmark of cancer.
Simplified MASTL Signaling Pathway Inhibition.
Conclusion
The 2,7-naphthyridinone scaffold has unequivocally established itself as a privileged core in the landscape of modern drug discovery. Its synthetic tractability and inherent ability to engage with the active sites of a diverse range of enzymes, particularly kinases, have led to the development of numerous potent and selective inhibitors with significant therapeutic potential. The expansion of its pharmacological profile to include antimicrobial activity further underscores the versatility of this remarkable scaffold. As our understanding of the molecular drivers of disease continues to evolve, the 2,7-naphthyridinone core is poised to remain a valuable platform for the design and discovery of the next generation of targeted therapies. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this exceptional chemical entity.
References
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ijbs.com [ijbs.com]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The MET Oncogene: Thirty Years of Insights into Molecular Mechanisms Driving Malignancy [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 17. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. MASTL - Wikipedia [en.wikipedia.org]
- 22. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
The Multifaceted Biological Activities of Substituted Naphthyridinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The naphthyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of substituted naphthyridinone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant signaling pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity
Substituted naphthyridinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and cytotoxicity against a range of cancer cell lines.
Kinase Inhibition
A primary mechanism of the anticancer activity of naphthyridinone derivatives is the inhibition of various protein kinases that are crucial for tumor growth and survival.
A series of 1,6-naphthyridinone derivatives have been identified as potent and selective type II AXL inhibitors.[1] Compound 25c from this series demonstrated excellent AXL inhibitory activity with an IC50 of 1.1 nM and showed 343-fold selectivity over the highly homologous MET kinase.[1]
Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) kinase.[2] Compound 19g from one such series exhibited significant cytotoxic effects against various colorectal cancer cell lines and demonstrated tumor inhibition in a HCT116 xenograft mouse model.[2] Another series of 1,6-naphthyridin-2(1H)-one derivatives also yielded potent and selective FGFR4 inhibitors for hepatocellular carcinoma.[3]
Benzonaphthyridinone derivatives have been investigated as irreversible inhibitors of Bruton's tyrosine kinase (BTK).[4] Through structure-based drug design, compound 18 (CHMFL-BTK-11) was identified as a potent irreversible BTK inhibitor, which inhibited BTK autophosphorylation and induced apoptosis in various B-cell lymphoma cell lines.[4]
Naphthyridinone derivatives have been discovered as selective and potent inhibitors of Protein Kinase Membrane Associated Tyrosine/Threonine 1 (PKMYT1), a key regulator of the cell cycle.[5][6] Compound 36 from one study showed favorable oral pharmacokinetic profiles and in vivo antitumor efficacy.[5][6]
Novel 1,7-naphthyridine derivatives have been identified as potent inhibitors of Son of Sevenless 1 (SOS1), which is critical for KRAS activation.[7][8] Compound 10f (HH0043) displayed potent biochemical and cellular activities and resulted in significant tumor inhibition in a KRAS G12C-mutated xenograft mouse model.[7][8]
Cytotoxic Activity
Various substituted naphthyridine derivatives have demonstrated broad-spectrum cytotoxic activity against a panel of human cancer cell lines.
A study on a series of naphthyridine derivatives evaluated their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines.[9][10][11] Several compounds, particularly those with a C-2 naphthyl ring, showed high potency, with IC50 values in the sub-micromolar range.[9][10][11]
Anti-inflammatory Activity
Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to possess significant anti-inflammatory properties.[12][13] These compounds were evaluated for their ability to modulate cytokine and chemokine levels secreted by dendritic cells.[13] One particular derivative, compound 24 , demonstrated notable anti-inflammatory activity.[12]
Antimicrobial Activity
The 1,8-naphthyridine core is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid being a prominent example.[14][15][16] More recent studies have explored novel substituted naphthyridinone derivatives for their antimicrobial potential. For instance, 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole ring have been identified as potential DNA gyrase inhibitors with selective antibacterial activity.[14][15] Additionally, certain 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[17][18]
Data Presentation
Table 1: Anticancer Activity of Substituted Naphthyridinone Derivatives (Kinase Inhibition)
| Compound ID | Target Kinase | IC50 (nM) | Cell Line(s) | Reference |
| 25c | AXL | 1.1 | - | [1] |
| 19g | FGFR4 | Not specified | Colorectal cancer cell lines | [2] |
| 18 (CHMFL-BTK-11) | BTK | < 100 (EC50) | Ramos, MOLM13, Pfeiffer | [4] |
| 36 | PKMYT1 | Not specified | - | [5][6] |
| 10f (HH0043) | SOS1 | Not specified | NCI-H358 | [7][8] |
Table 2: Cytotoxic Activity of Substituted Naphthyridine Derivatives
| Compound ID | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) | Reference |
| 14 | 2.6 | 1.5 | Not specified | [9][10][11] |
| 15 | 2.3 | 0.8 | Not specified | [9][10][11] |
| 16 | 0.7 | 0.1 | 5.1 | [9][10][11] |
| 12 | Not specified | Not specified | Not specified | [13] |
| 17 | Not specified | Not specified | Not specified | [13] |
| 22 | Not specified | Not specified | Not specified | [13] |
| 31 | Not specified | Not specified | Not specified | [12] |
| 34 | Not specified | Not specified | Not specified | [12] |
Table 3: Antimicrobial Activity of Substituted Naphthyridinone Derivatives
| Derivative Class | Target/Activity | Organism(s) | Key Findings | Reference |
| 7-methyl-1,8-naphthyridinone-1,2,4-triazoles | DNA gyrase inhibition | Bacillus subtilis, Aggregatibacter actinomycetemcomitans | Moderate to high inhibitory effect (IC50 range 1.7–13.2 µg/mL). | [14][15] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Antibiotic modulation | E. coli, S. aureus, P. aeruginosa | Potentiates activity of fluoroquinolones. | [17][18] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxicity of naphthyridine derivatives against various cancer cell lines.[9][10][11]
Materials:
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Naphthyridinone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridinone derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
In Vitro Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of naphthyridinone derivatives against specific kinases.
Materials:
-
Recombinant kinase (e.g., AXL, FGFR4, BTK)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Naphthyridinone derivatives dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the naphthyridinone derivatives in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the kinase-specific substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method to determine the antimicrobial activity of naphthyridinone derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Naphthyridinone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the naphthyridinone derivatives in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: General workflow for the discovery and development of naphthyridinone derivatives.
Caption: Generalized signaling pathway of receptor tyrosine kinase inhibition.
Caption: Simplified BTK signaling pathway in B-cell lymphoma.
Caption: Simplified SOS1-KRAS activation pathway.
References
- 1. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kjpp.net [kjpp.net]
- 12. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: 4-Bromo-2,7-naphthyridin-1(2H)-one (CAS 959558-27-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physicochemical properties of 4-Bromo-2,7-naphthyridin-1(2H)-one (CAS 959558-27-1). It also details a representative synthetic protocol and discusses its pivotal role as a building block in the development of targeted protein degraders.
Chemical Structure and Nomenclature
CAS Number: 959558-27-1
Systematic Name: this compound[1][2]
Molecular Formula: C₈H₅BrN₂O[3]
Structure:
Synonyms: 4-Bromo-1,2-dihydro-2,7-naphthyridin-1-one[1][2]
The core of this molecule is a naphthyridine ring system, which is a bicyclic aromatic compound containing two nitrogen atoms. The "(2H)" in the name indicates that the hydrogen atom is located on the nitrogen at position 2.
Physicochemical and Predicted Properties
Quantitative data for this compound is primarily based on computational predictions. These properties are essential for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Weight | 225.04 g/mol | [3] |
| Boiling Point (Predicted) | 451.1 ± 45.0 °C | [3] |
| Density (Predicted) | 1.762 ± 0.06 g/cm³ | [3] |
| Molecular Formula | C₈H₅BrN₂O | [3] |
Experimental Protocols
Representative Synthesis of a Bromo-naphthyridinone Core:
This protocol is adapted from the synthesis of 8-Bromo-1,7-naphthyridin-4(1H)-one and can be considered a logical starting point for the synthesis of the title compound, likely requiring different starting materials but a similar reaction type.[4]
Reaction: Thermolysis of 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione.[4]
Procedure:
-
Heat diphenyl ether (Ph₂O) to approximately 250 °C (external temperature).
-
Add 5-{[(2-bromopyridin-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione to the heated solvent.
-
Maintain the reaction mixture at this temperature for a short duration (e.g., 0.5 minutes).[4]
-
Cool the reaction mixture to approximately 20 °C.
-
Filter the mixture to remove any insoluble solids.
-
The filtrate, containing the desired product, can then be subjected to further purification steps such as chromatography to isolate the pure bromo-naphthyridinone.
Analytical Characterization:
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for C₈H₅BrN₂O.[4]
Role in Drug Development: A Building Block for Targeted Protein Degradation
The amine analogue of the title compound, 4-Bromo-2,7-naphthyridin-1-amine, is classified as a "Protein Degrader Building Block".[5] This indicates that this compound is a key intermediate in the synthesis of molecules for Targeted Protein Degradation (TPD).
TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[6][7] This is often achieved using Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules composed of:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The this compound core can be chemically modified, for instance, by converting the bromo group or the lactam function, to serve as a part of the PROTAC structure, either as a component of the target-binding ligand, the E3 ligase ligand, or the linker.
Signaling Pathway: The Ubiquitin-Proteasome System in Targeted Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC, which is the ultimate application for building blocks like this compound.
Caption: Targeted Protein Degradation (TPD) pathway utilizing a PROTAC molecule.
Logical Relationship of Synthesis and Application:
The following workflow illustrates the logical progression from the building block to its application in targeted protein degradation research.
Caption: Workflow from building block synthesis to drug discovery.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the rapidly advancing area of targeted protein degradation. Its structure provides a versatile scaffold for the synthesis of complex molecules designed to hijack the cellular protein degradation machinery. This technical guide serves as a foundational resource for researchers and scientists working with this compound and in the broader context of developing novel therapeutics.
References
- 1. This compound; 4-BROMO-1,2-DIHYDRO-2,7-NAPHTHYRIDIN-1-ONE | Chemrio [chemrio.com]
- 2. This compound; 4-BROMO-1,2-DIHYDRO-2,7-NAPHTHYRIDIN-1-ONE | Chemrio [chemrio.com]
- 3. This compound CAS#: 959558-27-1 [m.chemicalbook.com]
- 4. Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
4-Bromo-2,7-naphthyridin-1(2H)-one: A Versatile Scaffold for Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridin-1(2H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules. The strategic introduction of a bromine atom at the 4-position yields 4-Bromo-2,7-naphthyridin-1(2H)-one, a highly versatile fragment for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthetic utility, and potential as a foundational building block for the development of novel therapeutics, particularly kinase inhibitors.
Chemical Properties and Synthetic Versatility
This compound is a key intermediate in the synthesis of a diverse range of biologically active compounds. Its utility in medicinal chemistry primarily stems from the presence of the bromo substituent, which serves as a crucial handle for functionalization, most notably through palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 959558-27-1 |
| Molecular Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Boiling Point | 451.1±45.0 °C (Predicted)[1] |
| Density | 1.762±0.06 g/cm³ (Predicted)[1] |
The bromine atom at the C4 position is amenable to various substitution reactions, allowing for the systematic exploration of the chemical space around the 2,7-naphthyridinone core. This feature is particularly valuable in fragment-based drug discovery (FBDD), where the initial fragment hit is iteratively grown and modified to enhance its potency and selectivity for a biological target.
Application in Drug Discovery: A Focus on Kinase Inhibition
The 2,7-naphthyridinone scaffold has been identified as a promising lead structure for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2] Derivatives of the 2,7-naphthyridinone core have demonstrated inhibitory activity against several important kinases.
Table 2: Kinase Targets of 2,7-Naphthyridinone Derivatives
| Kinase Target | Therapeutic Area | Reference |
| MET | Cancer | [2] |
| c-Kit | Cancer | [2] |
| VEGFR-2 | Cancer (Angiogenesis) | [2] |
| PDK-1 | Cancer | [3] |
| p38 MAP Kinase | Inflammation | [4] |
The this compound fragment serves as an excellent starting point for the synthesis of libraries of potential kinase inhibitors. The bromine atom can be readily substituted with various aryl and heteroaryl groups via Suzuki-Miyaura coupling, allowing for the introduction of moieties that can interact with specific residues in the kinase active site.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The conditions may require optimization depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,7-naphthyridin-1(2H)-one derivative.
Visualizing Workflows and Pathways
Logical Workflow for Fragment-Based Drug Discovery using this compound
Generalized Kinase Inhibition Pathway
The following diagram illustrates a simplified signaling pathway and the point of intervention for a kinase inhibitor derived from the this compound scaffold.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Space Around 4-Bromo-2,7-naphthyridin-1(2H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: The 2,7-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide provides an in-depth exploration of the chemical space surrounding a key derivative, 4-Bromo-2,7-naphthyridin-1(2H)-one. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, potential biological activities, and the structure-activity relationships of related analogs. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided.
Chemical Properties and Synthesis
Although a direct, detailed experimental protocol for the synthesis of this compound is not explicitly published, a plausible synthetic route can be inferred from the synthesis of analogous bromo-substituted naphthyridinones. One such example is the synthesis of 8-bromo-1,5-naphthyridin-4(1H)-one, which starts from commercially available 3-amino-4-bromopyridine.[1] A similar strategy could likely be adapted for the synthesis of the 2,7-naphthyridine isomer.
A general synthetic approach could involve the condensation of a suitably substituted pyridine precursor followed by cyclization and subsequent bromination or the use of a pre-brominated pyridine starting material.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Biological Activity and Therapeutic Potential
The 2,7-naphthyridinone core is a key pharmacophore in the development of inhibitors for several important biological targets, notably Poly (ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR).
PARP Inhibition
The 2,7-naphthyridinone scaffold has been identified as a promising core for the development of PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]
While specific inhibitory data for this compound against PARP is not publicly available, its structural similarity to known PARP inhibitors suggests it could serve as a valuable starting point for the design of novel and potent inhibitors. The bromo-substituent can be utilized to introduce moieties that interact with key residues in the PARP active site.
PARP Inhibition Signaling Pathway:
Caption: The role of PARP in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.
VEGFR Inhibition
The 2,7-naphthyridone scaffold has also been explored for its potential as a VEGFR inhibitor. VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of VEGFR signaling is a well-established anti-cancer strategy.
Derivatives of the 2,7-naphthyridin-1(2H)-one core have shown promise as inhibitors of VEGFR-2 kinase. The modular nature of the scaffold allows for systematic modification to optimize potency and selectivity. The 4-bromo position is an ideal site for introducing substituents that can target the ATP-binding pocket of the kinase domain.
VEGFR-2 Signaling Pathway in Angiogenesis:
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Structure-Activity Relationship (SAR) and Chemical Space Exploration
The this compound core provides a foundation for extensive SAR studies. Key positions for modification include:
-
C4-position: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of aromatic, heteroaromatic, and aliphatic groups. This allows for probing the steric and electronic requirements of the target's binding pocket.
-
N2-position: The lactam nitrogen can be alkylated or arylated to modulate solubility, cell permeability, and interactions with the target protein.
-
Other positions on the naphthyridine ring: Substitution at other available positions can be explored to fine-tune the electronic properties and overall conformation of the molecule.
Logical Workflow for SAR Exploration:
Caption: A logical workflow for exploring the SAR of the this compound scaffold.
Experimental Protocols
As a specific and validated synthetic protocol for this compound is not publicly available, a general procedure based on the synthesis of a related analog, 8-bromo-1,5-naphthyridin-4(1H)-one, is provided below as a starting point for methods development.[1]
General Procedure for the Synthesis of a Bromo-Naphthyridinone Core (Illustrative):
-
Starting Material Preparation: Begin with a commercially available aminobromopyridine derivative.
-
Condensation: React the aminobromopyridine with a suitable three-carbon synthon, such as diethyl malonate, in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol).
-
Cyclization: Heat the reaction mixture to effect cyclization to the naphthyridinone core. The reaction progress should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using standard techniques like recrystallization or column chromatography.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammation. Its synthetic tractability, coupled with the proven biological relevance of the 2,7-naphthyridinone core, makes it an attractive target for further investigation. This technical guide provides a foundational understanding of the chemical space around this core, offering insights into its synthesis, potential biological activities, and strategies for SAR exploration. Further research is warranted to fully elucidate the therapeutic potential of derivatives based on this promising scaffold.
References
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromo-2,7-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,7-naphthyridin-1(2H)-one with various arylboronic acids. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol is adapted from established procedures for structurally similar heterocyclic compounds and is intended to serve as a robust starting point for the synthesis of a diverse library of 4-aryl-2,7-naphthyridin-1(2H)-one derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the naphthyridinone scaffold in biologically active molecules.
Introduction
The 2,7-naphthyridin-1(2H)-one core is a privileged scaffold in drug discovery, with derivatives showing a wide range of biological activities, including kinase inhibition.[2] The ability to introduce diverse aryl or heteroaryl substituents at the 4-position through a reliable and versatile method like the Suzuki-Miyaura coupling is crucial for structure-activity relationship (SAR) studies. This palladium-catalyzed reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3][4] The reaction proceeds through a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][4]
This application note details a generalized protocol for the Suzuki-Miyaura coupling of this compound, providing reaction conditions, a summary of expected yields based on analogous systems, and visual representations of the experimental workflow and catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a halo-naphthyridinone substrate with various arylboronic acids. The data is based on analogous reactions reported for 4-halo-1,8-naphthyridin-2(1H)-ones and serves as a predictive guide for the reactivity of this compound.
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2,7-naphthyridin-1(2H)-one | Pd(PPh₃)₄ (5) | Cs₂CO₃ (1.8) | 1,4-Dioxane | Reflux | 4 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,7-naphthyridin-1(2H)-one | Pd(PPh₃)₄ (5) | Cs₂CO₃ (1.8) | 1,4-Dioxane | Reflux | 4 | ~92 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-2,7-naphthyridin-1(2H)-one | Pd(PPh₃)₄ (5) | Cs₂CO₃ (1.8) | 1,4-Dioxane | Reflux | 4 | ~88 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-2,7-naphthyridin-1(2H)-one | Pd(PPh₃)₄ (5) | Cs₂CO₃ (1.8) | 1,4-Dioxane | Reflux | 4 | ~85 |
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.8 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and cesium carbonate (1.8 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.05 M with respect to the limiting reagent.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and maintain this temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2,7-naphthyridin-1(2H)-one.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,7-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 4-Bromo-2,7-naphthyridin-1(2H)-one. This cross-coupling reaction is a powerful and versatile method for the synthesis of 4-amino-2,7-naphthyridin-1(2H)-one derivatives, which are key structural motifs in numerous biologically active compounds and are of significant interest in medicinal chemistry and drug discovery. The protocol herein outlines recommended reagents, reaction conditions, and purification methods, based on established procedures for structurally similar heteroaromatic systems. A summary of typical reaction parameters for analogous couplings is provided for easy reference, alongside visual diagrams of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process.
Introduction
The 2,7-naphthyridin-1(2H)-one scaffold is a prominent heterocyclic core found in a variety of pharmacologically active molecules. The introduction of an amino substituent at the C4-position via C-N bond formation is a critical step in the synthesis of many drug candidates. The Buchwald-Hartwig amination has emerged as a premier method for forging C(sp²)–N bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2]
This palladium-catalyzed cross-coupling reaction facilitates the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a suitable base and a phosphine ligand.[3] The reaction is renowned for its broad functional group tolerance, allowing for the synthesis of complex molecular architectures under relatively mild conditions. These application notes provide a practical guide for researchers seeking to employ the Buchwald-Hartwig amination for the synthesis of 4-amino-2,7-naphthyridin-1(2H)-one derivatives.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center of the Pd(II) complex. Subsequent deprotonation by the base generates a palladium-amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired 4-amino-2,7-naphthyridin-1(2H)-one derivative from the palladium-amido complex. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[2][3]
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium precursor, ligand, base, and solvent. Bulky, electron-rich phosphine ligands are often crucial for promoting the efficiency of each step in the catalytic cycle.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and yields for the amination of analogous bromo-naphthyridine and bromopyridine derivatives. This data provides a strong foundation for reaction optimization.
| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-1,5-naphthyridine | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 78 |
| 2 | 3-Bromo-1,8-naphthyridin-2(1H)-one | Aniline | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (2.0) | t-BuOH | 100 | 12 | 85-95 |
| 3 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | 18 | 92 |
| 4 | 6-Bromopurine Nucleoside | Aniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (1.4) | Toluene | 100 | 16 | 80-90[4] |
| 5 | 4-Bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 3 | 94[5] |
Experimental Protocols
The following protocol provides a detailed methodology for the Buchwald-Hartwig amination of this compound. This protocol is a general starting point and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable phosphine ligand (e.g., XPhos, BINAP)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of the inert gas, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of 0.1-0.2 M with respect to the bromo-naphthyridinone) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 4-amino-2,7-naphthyridin-1(2H)-one derivative.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
The bases used (e.g., NaOtBu, Cs₂CO₃) are corrosive or irritants. Avoid inhalation and contact with skin and eyes.
-
Solvents are flammable and should be handled with care.
By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse range of 4-amino-2,7-naphthyridin-1(2H)-one derivatives for applications in drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-2,7-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 4-Bromo-2,7-naphthyridin-1(2H)-one. The 2,7-naphthyridin-1(2H)-one core is a significant scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position via cross-coupling reactions is a powerful strategy for the development of novel therapeutic agents.
The protocols described herein are based on established methodologies for structurally related bromo-azaheterocycles. While direct examples for this compound are not prevalent in the reviewed literature, the provided conditions serve as robust starting points for reaction optimization.
General Experimental Workflow
A typical workflow for performing palladium-catalyzed cross-coupling reactions with this compound is outlined below. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-2,7-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-naphthyridin-1(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. The strategic placement of a bromine atom at the C4-position of this core structure provides a versatile handle for introducing a wide array of chemical diversity through modern cross-coupling methodologies. This application note provides detailed protocols for the synthesis of kinase inhibitors utilizing 4-Bromo-2,7-naphthyridin-1(2H)-one as a key starting material, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These methods are instrumental in targeting various kinases implicated in oncology and other diseases, including MET, MASTL, and p38 MAP kinase.
Synthetic Strategies and Key Reactions
The primary synthetic routes for derivatizing the this compound core involve the formation of new carbon-carbon and carbon-nitrogen bonds at the C4-position.
-
Suzuki-Miyaura Coupling: This reaction is employed to introduce aryl or heteroaryl moieties by coupling the bromo-naphthyridinone with a corresponding boronic acid or boronate ester. This is a robust method for exploring structure-activity relationships (SAR) by modifying the chemical space around the core scaffold.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of a C-N bond between the bromo-naphthyridinone and a primary or secondary amine. This is a key strategy for installing functionalities that can interact with the hinge region of the kinase ATP-binding site.
Data Presentation: Inhibitory Activities of Synthesized 2,7-Naphthyridinone Derivatives
The following tables summarize the in vitro potency of representative kinase inhibitors synthesized from the this compound scaffold.
Table 1: MET Kinase Inhibitory Activity
| Compound ID | R Group (at C4-position) | IC50 (nM)[1] |
| 1a | 4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenylamino | 8.5 |
| 1b | 4-((2-aminopyridin-4-yl)oxy)-3-fluorophenylamino | 15.2 |
| 1c | 3-fluoro-4-(pyridin-4-yloxy)phenylamino | 25.6 |
Table 2: MASTL Kinase Inhibitory Activity
| Compound ID | R Group (at C4-position) | IC50 (nM)[2] |
| 2a | (1-methyl-1H-pyrazol-4-yl)amino | 5.3 |
| 2b | (1-ethyl-1H-pyrazol-4-yl)amino | 7.1 |
| 2c | (1-isopropyl-1H-pyrazol-4-yl)amino | 12.8 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.[3][4][5]
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework for the C-N cross-coupling of an amine with this compound.[6][7][8]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired aminated product.
Protocol 3: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[9][10]
Materials:
-
Recombinant human kinase
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white microplate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well white microplate, add the kinase assay buffer.
-
Add the inhibitor solution or DMSO (for control wells) to the appropriate wells.
-
Add the kinase enzyme to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.
-
Calculate the percent inhibition and determine the IC50 values.
Visualizations
Caption: Synthetic workflow for kinase inhibitors.
Caption: MET signaling pathway inhibition.
Caption: MASTL's role in mitotic progression.
References
- 1. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 4-Position of the 2,7-Naphthyridinone Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of the 4-position of the 2,7-naphthyridinone scaffold. This heterocyclic core is a key pharmacophore in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. The functionalization at the C4-position is a critical strategy for modulating the pharmacological properties and exploring the structure-activity relationships (SAR) of these molecules.
This document details two primary strategies for the functionalization of the 4-position:
-
Palladium-Catalyzed Cross-Coupling Reactions: This approach involves the initial synthesis of a 4-halo-2,7-naphthyridinone intermediate, followed by Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents.
-
Direct C-H Functionalization: This strategy aims to directly couple a partner to the C4-position of the 2,7-naphthyridinone core, offering a more atom-economical route.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
This widely applicable strategy provides a versatile platform for introducing a diverse range of aryl, heteroaryl, and amino groups at the 4-position. The general workflow involves two key steps: the synthesis of a 4-halo-2,7-naphthyridinone precursor and the subsequent cross-coupling reaction.
Synthesis of 4-Halo-2,7-Naphthyridinone Precursors
The most common precursors for cross-coupling reactions are the 4-chloro or 4-bromo derivatives. These can be synthesized from the corresponding 4-hydroxy-2,7-naphthyridinone.
Protocol 1: Synthesis of 4-Hydroxy-2,7-naphthyridin-1(2H)-one
Protocol 2: Chlorination of 4-Hydroxy-2,7-naphthyridin-1(2H)-one
The conversion of the 4-hydroxy group to a chloro group is a crucial step for enabling subsequent cross-coupling reactions. This transformation can be achieved using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice.
Experimental Protocol:
-
Materials:
-
4-Hydroxy-2,7-naphthyridin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Anhydrous solvent (e.g., acetonitrile, sulfolane)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-2,7-naphthyridin-1(2H)-one (1.0 eq) in the anhydrous solvent.
-
Carefully add phosphorus oxychloride (1.5 - 3.0 eq) to the suspension. If desired, a catalytic amount of an organic base like pyridine can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2,7-naphthyridin-1(2H)-one.
-
Purify the crude product by flash column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions of 4-Halo-2,7-Naphthyridinones
With the 4-halo-2,7-naphthyridinone in hand, a variety of substituents can be introduced using well-established palladium-catalyzed cross-coupling methodologies.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the naphthyridinone core and various aryl or vinyl boronic acids or esters.
Experimental Protocol:
-
Materials:
-
4-Halo-2,7-naphthyridin-1(2H)-one (e.g., 4-chloro or 4-bromo derivative)
-
Arylboronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add the 4-halo-2,7-naphthyridin-1(2H)-one (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 80-90 |
Note: The data presented is based on analogous reactions with similar heterocyclic systems and should be used as a guideline for optimization.
The Buchwald-Hartwig amination allows for the synthesis of 4-amino-2,7-naphthyridinone derivatives by coupling the 4-halo precursor with a wide range of primary and secondary amines.[1]
Experimental Protocol:
-
Materials:
-
4-Halo-2,7-naphthyridin-1(2H)-one (e.g., 4-chloro or 4-bromo derivative)
-
Amine (primary or secondary, 1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.0 eq)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the 4-halo-2,7-naphthyridin-1(2H)-one and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by flash column chromatography.
-
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 8 | 90-98 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
Note: The data presented is based on analogous reactions with similar heterocyclic systems and should be used as a guideline for optimization.
Strategy 2: Direct C-H Functionalization
Direct C-H functionalization offers a more streamlined approach to modifying the 2,7-naphthyridinone core by avoiding the pre-functionalization step of halogenation. While specific protocols for the C4-position of 2,7-naphthyridinone are still emerging, methods developed for related heterocycles provide a strong foundation. Rhodium-catalyzed C-H activation has been reported for the synthesis of naphthyridinones and could potentially be adapted for this purpose.[2]
Conceptual Protocol: Rh(III)-Catalyzed Direct C4-Arylation
This protocol is a conceptual adaptation based on known Rh(III)-catalyzed C-H activation methodologies. Optimization would be required for the specific 2,7-naphthyridinone substrate.
-
Materials:
-
2,7-Naphthyridin-1(2H)-one
-
Arylating agent (e.g., diaryliodonium salt, arylboronic acid)
-
Rhodium catalyst (e.g., [RhCp*Cl₂]₂)
-
Oxidant (e.g., Ag₂CO₃, Cu(OAc)₂)
-
Additive/Acid (e.g., pivalic acid)
-
Anhydrous solvent (e.g., DCE, t-AmylOH)
-
-
Procedure:
-
To a reaction vessel, add the 2,7-naphthyridin-1(2H)-one, arylating agent, rhodium catalyst, oxidant, and additive.
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to the required temperature (typically 80-140 °C).
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Application Note and Protocol for N-alkylation of 4-Bromo-2,7-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 4-Bromo-2,7-naphthyridin-1(2H)-one, a critical transformation for the synthesis of various biologically active compounds. The introduction of alkyl groups on the nitrogen atom can significantly modulate the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.
Introduction
The N-alkylation of pyridinone and related heterocyclic scaffolds is a fundamental reaction in medicinal chemistry. The this compound core presents a key challenge in regioselectivity due to the presence of two nucleophilic centers: the nitrogen and the oxygen atoms of the pyridone tautomer. This can potentially lead to a mixture of N-alkylated and O-alkylated products. The reaction typically proceeds via the deprotonation of the pyridone nitrogen by a base to form a resonance-stabilized anion, which then reacts with an alkylating agent. The choice of base, solvent, and reaction conditions can significantly influence the N- versus O-alkylation selectivity. Generally, polar aprotic solvents favor N-alkylation.[1]
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of related pyridin-4-ol and 2-pyridone compounds under various conditions, which can serve as a guide for optimizing the reaction for this compound.
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of N-alkylated Product |
| 1 | Pyridin-4-ol | Alkyl Halide | - | DMF | 60-80 | 4-24 | Not Specified |
| 2 | 2-Pyridone | Various Organohalides | None | - | Elevated | - | Good |
| 3 | 4-Alkoxy-2-pyridones | Alkyl Halides | t-BuOK | THF | - | - | Good |
| 4 | 2-Alkoxypyridines | Alkyl Halides | - | DCM | 80-120 | 24-48 | Moderate to Good |
| 5 | Primary Amides | Alkyl Bromides | K3PO4 | CH3CN | 50 | 24 | Good to Excellent |
Experimental Protocol
This protocol details a general procedure for the N-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2-2.0 eq.)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Add the base (e.g., potassium carbonate or sodium hydride) (1.2-2.0 eq.) to the suspension.
-
Stir the suspension at room temperature for 30 minutes.
-
To the stirred suspension, add the alkyl halide (1.1-1.5 eq.) dropwise.
-
Heat the reaction mixture to a temperature between 60-80 °C and maintain for 4-24 hours. The optimal temperature and time may vary depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated 4-Bromo-2,7-naphthyridin-1-one.
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes: Parallel Synthesis of 4-Substituted-2,7-naphthyridin-1(2H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-naphthyridin-1(2H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential. The ability to rapidly generate libraries of diverse analogues based on this core structure is of significant interest in drug discovery and medicinal chemistry. 4-Bromo-2,7-naphthyridin-1(2H)-one is a key building block that enables the introduction of molecular diversity at the 4-position through modern cross-coupling methodologies. This document provides detailed application notes and protocols for the use of this compound in parallel synthesis workflows, primarily focusing on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods allow for the efficient and high-throughput synthesis of 4-aryl, 4-heteroaryl, and 4-amino substituted 2,7-naphthyridin-1(2H)-one derivatives.
Core Concepts
Parallel synthesis enables the simultaneous preparation of a large number of compounds in a spatially separated manner, typically in multi-well plates. This high-throughput approach is instrumental in generating chemical libraries for screening and structure-activity relationship (SAR) studies. This compound serves as an excellent starting material for such endeavors due to the versatility of the C-Br bond in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the 4-position of the naphthyridinone core and a variety of aryl or heteroaryl boronic acids or esters. It is a robust and widely used method for creating biaryl and heteroaryl-aryl structures.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the 4-position of the naphthyridinone core and a wide range of primary or secondary amines.[1] This allows for the introduction of diverse amino functionalities, which are crucial for modulating the physicochemical and pharmacological properties of drug candidates.
Experimental Protocols
The following protocols are generalized for parallel synthesis in 24-well or 96-well plates. All operations should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent degradation of the catalyst and reagents.
Protocol 1: Parallel Suzuki-Miyaura Coupling
This protocol describes the parallel synthesis of a library of 4-aryl-2,7-naphthyridin-1(2H)-ones.
Materials:
-
This compound
-
A library of diverse aryl/heteroaryl boronic acids or pinacol esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF, Toluene)
-
24-well or 96-well reaction block with magnetic stirring
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Plate Preparation: In an inert atmosphere, add this compound (1.0 eq.) to each well of the reaction plate.
-
Reagent Addition:
-
Add the corresponding aryl/heteroaryl boronic acid (1.2-1.5 eq.) to each well from a stock solution or as a pre-weighed solid.
-
Add the palladium catalyst (0.05-0.1 eq.).
-
Add the base (2.0-3.0 eq.).
-
-
Solvent Addition: Add the degassed solvent mixture to each well to achieve the desired concentration (typically 0.1-0.2 M).
-
Reaction: Seal the reaction plate and heat to the desired temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.
-
Work-up (Parallel):
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Extract the products with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo.
-
-
Purification: Purify the crude products using high-throughput purification techniques such as parallel HPLC or flash chromatography.
Protocol 2: Parallel Buchwald-Hartwig Amination
This protocol describes the parallel synthesis of a library of 4-amino-2,7-naphthyridin-1(2H)-ones.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
24-well or 96-well reaction block with magnetic stirring
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Plate Preparation: In an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.1 eq.) to each well of the reaction plate.
-
Reagent Addition:
-
Add this compound (1.0 eq.).
-
Add the base (1.5-2.0 eq.).
-
-
Solvent and Amine Addition:
-
Add the degassed solvent to each well.
-
Add the corresponding amine (1.2-1.5 eq.) from a stock solution.
-
-
Reaction: Seal the reaction plate and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Work-up (Parallel):
-
Cool the reaction block to room temperature.
-
Filter the reaction mixtures through a pad of celite to remove palladium residues.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Purify the crude products using high-throughput purification techniques.
Data Presentation
The following tables summarize representative quantitative data for the Suzuki-Miyaura and Buchwald-Hartwig couplings with halo-naphthyridinone cores. The data is compiled from analogous reactions and serves as a predictive framework.
Table 1: Representative Yields for Parallel Suzuki-Miyaura Coupling of 4-Halo-2,7-naphthyridin-1(2H)-ones
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF | 110 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | Toluene | 110 | 16 | 82-92 |
| 5 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O | 110 | 24 | 60-75 |
Table 2: Representative Yields for Parallel Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| 2 | Aniline | G3-XPhos (2) | - | K₃PO₄ | Dioxane | 110 | 24 | 65-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 75-90 |
| 4 | Piperidine | G3-XPhos (2) | - | NaOtBu | Toluene | 100 | 18 | 78-88 |
| 5 | N-Methylaniline | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ | Dioxane | 110 | 24 | 60-75 |
Visualizations
The following diagrams illustrate the experimental workflows for the parallel synthesis of 4-substituted-2,7-naphthyridin-1(2H)-one libraries.
Caption: General workflow for parallel synthesis.
Caption: Diversification of the 2,7-naphthyridinone core.
References
Application of 4-Bromo-2,7-naphthyridin-1(2H)-one in Library Synthesis for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-naphthyridin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, recognized for its utility in the development of potent kinase inhibitors. This application note details the use of 4-Bromo-2,7-naphthyridin-1(2H)-one as a key building block for the synthesis of diverse chemical libraries aimed at discovering novel therapeutics. The bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold, leading to the identification of compounds with high affinity and selectivity for various kinase targets. Detailed protocols for library synthesis via Suzuki-Miyaura coupling and representative biological data of resulting compounds are presented.
Introduction
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The 2,7-naphthyridinone core has emerged as a valuable scaffold for designing such inhibitors.[1][2][3][4] Strategic functionalization of this heterocyclic system allows for the fine-tuning of inhibitory activity and pharmacokinetic properties.
This compound is a key intermediate that enables the generation of large, diverse libraries of 4-substituted 2,7-naphthyridinone analogs. The carbon-bromine bond at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a robust and efficient method for creating a wide array of derivatives with varying steric and electronic properties. This diversity-oriented approach accelerates the identification of lead compounds with potent and selective inhibitory activity against therapeutically relevant kinases such as MET, AXL, c-Kit, and VEGFR-2.[1][2][3]
Data Presentation
The following table summarizes the inhibitory activities of representative 2,7-naphthyridinone derivatives against key kinase targets. This data highlights the potential of this scaffold in generating potent kinase inhibitors through library synthesis efforts.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound IC50 (nM) | Fold Improvement |
| 9k | c-Kit | 8.5 | 329.6 (Compound 3) | 38.8 |
| 10l | VEGFR-2 | 56.5 | 279.9 (Compound 3) | 5.0 |
| 10r | VEGFR-2 | 31.7 | 279.9 (Compound 3) | 8.8 |
| 9g | MET | 9.8 | - | - |
| 13f | MET | - | - | Excellent in vivo efficacy |
| 17c | MET | 13.8 | - | - |
| 17e | AXL | 17.2 | - | - |
| 17i | AXL | 31.8 | - | - |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids or their esters to generate a library of 4-aryl or 4-heteroaryl-2,7-naphthyridin-1(2H)-ones.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂ adduct, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, DMF)
-
Water (if using a two-phase system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the corresponding boronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.05 eq) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 4-substituted-2,7-naphthyridin-1(2H)-one.
Visualizations
Caption: Library synthesis workflow using this compound.
Caption: Simplified kinase signaling pathway targeted by 2,7-naphthyridinone inhibitors.
References
Application Notes and Protocols for the Derivatization of 4-Bromo-2,7-naphthyridin-1(2H)-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,7-naphthyridin-1(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The strategic derivatization of this core structure is a key approach in the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the derivatization of 4-Bromo-2,7-naphthyridin-1(2H)-one, a versatile building block for generating a library of compounds for biological screening. The bromine atom at the C4-position serves as a valuable handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of substituents.
Core Derivatization Strategies
The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods offer broad functional group tolerance and reliable reaction outcomes.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 4-Aryl-2,7-naphthyridin-1(2H)-ones
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a 2M aqueous solution of Na₂CO₃ (2.0 mmol).
-
Add a mixture of toluene and ethanol (e.g., 4:1 ratio, 10 mL).
-
Purge the flask with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 4-aryl-2,7-naphthyridin-1(2H)-one derivative.
General Buchwald-Hartwig Amination Protocol for the Synthesis of 4-Amino-2,7-naphthyridin-1(2H)-ones
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.08 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the desired amine (1.2 mmol) and anhydrous toluene or dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Wash the combined filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-2,7-naphthyridin-1(2H)-one derivative.
General Sonogashira Coupling Protocol for the Synthesis of 4-Alkynyl-2,7-naphthyridin-1(2H)-ones
This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous THF or DMF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkynyl-2,7-naphthyridin-1(2H)-one derivative.
Data Presentation
The following tables summarize the biological activities of representative 2,7-naphthyridinone derivatives, illustrating the potential of this scaffold in identifying potent bioactive molecules.
Table 1: Anticancer Activity of Naphthyridine Derivatives against Various Human Cancer Cell Lines. [3]
| Compound ID | Modification | HeLa (IC₅₀, µM) | HL-60 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |
| 14 | C-2 naphthyl ring | 2.6 | 1.5 | 2.7 |
| 15 | C-2 naphthyl ring, C-6 methyl | 2.3 | 0.8 | 11.4 |
| 16 | C-2 naphthyl ring, C-7 methyl | 0.7 | 0.1 | 5.1 |
| Colchicine | (Reference) | 23.6 | 7.8 | 19.7 |
Table 2: Kinase Inhibitory Activity of 2,7-Naphthyridinone Derivatives.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 13f | MET | 1.9 | [4] |
| 3c | AChE | 11.0 µM | [5] |
| 3c | BChE | 9.3 µM | [5] |
| 3e | AChE | 13.0 µM | [5] |
| 3e | BChE | 1.6 µM | [5] |
Visualizations
Caption: Derivatization workflow for this compound.
Caption: Potential kinase signaling pathway targeted by 2,7-naphthyridinone derivatives.
Caption: Logical workflow for a high-throughput screening cascade.
References
- 1. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scale-Up Synthesis and Derivatization of 4-Bromo-2,7-naphthyridin-1(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,7-naphthyridin-1(2H)-one scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, showing potential as antimicrobial, anticancer, and anti-inflammatory agents. The 4-bromo derivative serves as a versatile intermediate, enabling the exploration of chemical space through various cross-coupling reactions. These application notes provide detailed, scalable protocols for the synthesis of the core 4-bromo-2,7-naphthyridin-1(2H)-one structure and its subsequent diversification into a library of analogues.
Part 1: Synthesis of the Core Intermediate
The synthesis of the key this compound intermediate is proposed as a robust, multi-step sequence designed for scalability. The workflow begins with the construction of the naphthyridinone core from a suitable pyridine precursor, followed by a regioselective bromination.
Caption: Proposed synthetic route for the key 4-bromo intermediate.
Experimental Protocols: Core Synthesis
Protocol 1: Synthesis of 2,7-Naphthyridin-1(2H)-one (E)
This two-step protocol starts from commercially available 4-aminonicotinic acid.
-
Step 1: Esterification to Methyl 4-aminonicotinate (C)
-
To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 4-aminonicotinic acid (138 g, 1.0 mol).
-
Carefully add methanol (1.2 L) followed by the slow, dropwise addition of concentrated sulfuric acid (55 mL, 1.0 mol) while cooling in an ice bath to maintain the internal temperature below 20°C.
-
After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.
-
Cool the reaction mixture to room temperature and reduce the solvent volume by approximately two-thirds using a rotary evaporator.
-
Slowly pour the concentrated mixture into a stirred solution of saturated sodium bicarbonate (2 L).
-
Adjust the pH to ~8 with additional solid sodium bicarbonate if necessary.
-
Extract the aqueous slurry with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-aminonicotinate as a solid, which can be used in the next step without further purification.
-
-
Step 2: Condensation and Cyclization to 2,7-Naphthyridin-1(2H)-one (E)
-
In a 3 L flask under a nitrogen atmosphere, dissolve sodium methoxide (81 g, 1.5 mol) in anhydrous methanol (1.0 L).
-
Add dimethyl malonate (145 mL, 1.25 mol) dropwise, maintaining the temperature below 30°C.
-
Add a solution of methyl 4-aminonicotinate (from the previous step, ~1.0 mol) in anhydrous methanol (500 mL).
-
Heat the mixture to reflux for 8-12 hours. A precipitate should form.
-
Monitor the reaction for completion by LC-MS.
-
Cool the reaction mixture to 0-5°C and acidify to pH 5-6 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold methanol (2 x 200 mL) and then water (2 x 200 mL).
-
Dry the solid under vacuum at 60°C to afford the title compound.
-
Protocol 2: Bromination to this compound (G)
-
Step 3: Regioselective Bromination
-
To a 1 L flask, add 2,7-naphthyridin-1(2H)-one (E) (73 g, 0.5 mol).
-
Add N,N-dimethylformamide (DMF, 500 mL) and stir to dissolve.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (98 g, 0.55 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS. Upon completion, slowly pour the reaction mixture into ice-water (2 L).
-
Stir the resulting slurry for 30 minutes, then collect the precipitate by filtration.
-
Wash the filter cake thoroughly with water (3 x 300 mL) to remove residual DMF.
-
Dry the solid under vacuum at 70°C to yield this compound.
-
Data Summary: Core Synthesis
| Step | Product | Starting Material | Scale (mol) | Key Reagents | Solvent | Typical Yield | Purity (LC-MS) |
| 1 | Methyl 4-aminonicotinate | 4-Aminonicotinic Acid | 1.0 | H₂SO₄ | Methanol | 90-95% | >98% |
| 2 | 2,7-Naphthyridin-1(2H)-one | Methyl 4-aminonicotinate | 1.0 | NaOMe, Dimethyl Malonate | Methanol | 75-85% | >97% |
| 3 | This compound | 2,7-Naphthyridin-1(2H)-one | 0.5 | N-Bromosuccinimide (NBS) | DMF | 85-92% | >98% |
Part 2: Derivatization of this compound
The 4-bromo handle is ideal for diversification via palladium-catalyzed cross-coupling reactions. The following diagram and protocols outline general procedures for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.
Caption: Key cross-coupling reactions for derivatization.
Experimental Protocols: Derivatization
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling various aryl or heteroaryl boronic acids.[1]
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (225 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).
-
Add a base, typically potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed solvent, such as a mixture of 1,4-dioxane and water (e.g., 10 mL, 4:1 v/v).
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 90-100°C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-aryl-2,7-naphthyridin-1(2H)-one derivative.
-
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol is suitable for coupling primary and secondary amines.[2][3]
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (225 mg, 1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 48 mg, 0.1 mmol, 10 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed, anhydrous solvent (e.g., toluene or dioxane, 10 mL).
-
Add the desired amine (1.2 mmol, 1.2 eq) via syringe.
-
-
Reaction and Work-up:
-
Heat the reaction mixture to 100-110°C and stir for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Quench the reaction by adding water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to yield the target 4-amino-2,7-naphthyridin-1(2H)-one derivative.
-
Data Summary: Representative Derivatives
| Reaction Type | Coupling Partner | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95% |
| Suzuki | 3-Pyridylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 70-85% |
| Buchwald | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 80-90% |
| Buchwald | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 65-80% |
Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and scales. All reactions, particularly those involving pyrophoric or air-sensitive reagents, should be performed by trained chemists under appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromo-naphthyridinones
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromo-naphthyridinone substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of a bromo-naphthyridinone?
A1: The success of a Suzuki coupling with a bromo-naphthyridinone hinges on the careful selection of several key components. The most critical parameters include the choice of the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The electronic nature and steric hindrance of both the specific bromo-naphthyridinone isomer and the boronic acid or ester coupling partner also play a significant role in determining the optimal conditions.[1]
Q2: I am observing low or no conversion of my bromo-naphthyridinone starting material. What are the likely causes?
A2: Low to no conversion is a common issue that can arise from several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded. It is advisable to use a fresh catalyst or a more robust pre-catalyst.[1]
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific naphthyridinone substrate. Specialized ligands, such as those developed by Buchwald, are often more effective than generic ligands like triphenylphosphine (PPh₃).[1][2]
-
Insufficient Base Strength: The base might not be strong enough to facilitate the crucial transmetalation step.[1]
-
Poor Solubility: The bromo-naphthyridinone or the boronic acid derivative may not be sufficiently soluble in the chosen solvent.[1][3]
-
Oxygen Contamination: The presence of oxygen can deactivate the palladium catalyst. It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]
Q3: My reaction is producing significant amounts of side products, such as homo-coupling of the boronic acid and de-bromination of the naphthyridinone. How can I minimize these?
A3: The formation of side products can significantly lower the yield of the desired product. Here are some strategies to mitigate these issues:
-
Homo-coupling: This side reaction is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture is essential to minimize the formation of these dimeric byproducts.[1] Using a slight excess of the bromo-naphthyridinone relative to the boronic acid can also be beneficial.[5]
-
De-bromination (Proto-dehalogenation): This side reaction can be promoted by certain bases and high temperatures. If de-bromination is a significant issue, consider using a milder base or lowering the reaction temperature.
Q4: How do I choose the right palladium catalyst and ligand for my bromo-naphthyridinone?
A4: The choice of catalyst and ligand is critical. While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems often provide better results, especially for challenging substrates like N-heterocycles.[6] Consider using more robust and active pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[2][6] These ligands can enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] N-heterocyclic carbene (NHC) ligands can also be effective alternatives to phosphines.[8]
Q5: What is the role of the base, and how do I select the best one?
A5: The base is essential for activating the boronic acid, which facilitates the transmetalation step.[9] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] The optimal base is often dependent on the solvent system. For instance, inorganic carbonates are well-suited for aqueous-organic solvent mixtures.[4][10][11][12]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of bromo-naphthyridinones.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Action |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider switching to a more active pre-catalyst (e.g., a Buchwald-type G3 or G4 pre-catalyst).[6][13] |
| Suboptimal Ligand | Screen a panel of ligands. Start with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[2][6] |
| Inadequate Base | Try a stronger or more soluble base. If using K₂CO₃, consider switching to Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry. |
| Poor Solubility | Change the solvent system. A mixture of a polar aprotic solvent (e.g., dioxane, DMF) and water is often effective.[3][4] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1][4] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-110 °C. |
Problem: Significant Side Product Formation
| Side Product | Troubleshooting Action |
| Boronic Acid Homo-coupling | Rigorously exclude oxygen from the reaction. Use a slight excess of the bromo-naphthyridinone. |
| De-bromination | Use a milder base (e.g., Na₂CO₃ instead of K₃PO₄). Lower the reaction temperature. |
| Hydrolysis of Boronic Ester | If using a boronic ester, ensure anhydrous conditions if a non-aqueous system is employed. For aqueous systems, this is less of a concern. |
Data Presentation: Impact of Reaction Parameters
The following tables summarize the general effects of different catalysts, ligands, bases, and solvents on Suzuki coupling reactions, which can be extrapolated to bromo-naphthyridinone substrates.
Table 1: Comparison of Common Palladium Catalysts & Ligands
| Catalyst System | Ligand Type | Typical Loading (mol%) | Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2-5 | Commercially available, well-established. | Can be less effective for challenging substrates; may require higher temperatures.[7] |
| Pd(OAc)₂ + Ligand | - | 1-5 | Allows for flexible ligand screening. | Requires in situ reduction to Pd(0).[14] |
| PdCl₂(dppf) | Bidentate Phosphine | 1-3 | Often effective for a range of substrates. | |
| Buchwald Pre-catalysts (e.g., XPhos Pd G3) | Bulky, Electron-Rich Phosphine | 0.5-2 | High activity, broad substrate scope, often effective at lower temperatures.[2][6] | Higher cost. |
| PEPPSI™-type Catalysts | N-Heterocyclic Carbene (NHC) | 1-3 | Highly active, particularly for aryl chlorides.[8] |
Table 2: Effect of Different Bases on Reaction Efficiency
| Base | Strength | Typical Equivalents | Common Solvent Systems | Notes |
| K₂CO₃ | Moderate | 2-3 | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A common and effective choice for many Suzuki couplings.[10][11][12] |
| Na₂CO₃ | Moderate | 2-3 | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Often a good alternative to K₂CO₃.[10][11] |
| Cs₂CO₃ | Strong | 2-3 | Dioxane, Toluene | More soluble in organic solvents; can be beneficial for less reactive substrates. |
| K₃PO₄ | Strong | 2-3 | Dioxane, Toluene | A strong base that is often effective when others fail, but can promote de-bromination. |
| KF | Mild | 2-3 | Anhydrous THF, Dioxane | Can be used under anhydrous conditions and is less likely to cleave base-labile functional groups.[3] |
Table 3: Common Solvents for Suzuki Coupling Reactions
| Solvent System | Properties | Typical Temperature (°C) | Notes |
| Dioxane / H₂O | Polar, aprotic/protic mixture | 80-100 | A versatile and widely used solvent system. |
| Toluene / H₂O | Nonpolar, aprotic/protic mixture | 80-110 | Good for substrates with lower polarity. |
| DMF / H₂O | Polar, aprotic/protic mixture | 80-120 | High boiling point allows for higher reaction temperatures.[10] |
| THF / H₂O | Polar, aprotic/protic mixture | 60-70 | Lower boiling point, suitable for more reactive substrates. |
| 2-MeTHF / H₂O | Greener alternative to THF | 70-80 |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-naphthyridinone
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the bromo-naphthyridinone (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (2-3 equiv), and the palladium catalyst (0.5-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vial several times.
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction mixture should be stirred vigorously.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) in a preheated oil bath. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting flowchart for low conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions with 4-Bromo-2,7-naphthyridin-1(2H)-one
Welcome to the technical support center for chemists utilizing the Buchwald-Hartwig amination with 4-Bromo-2,7-naphthyridin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not proceeding at all. What are the likely causes?
If you observe no product formation, the issue likely lies with the fundamental components of your reaction setup. The primary culprits are often related to catalyst activity or the integrity of your reagents and reaction environment. The naphthyridinone substrate itself can be challenging due to the presence of multiple nitrogen atoms that can coordinate to and inhibit the palladium catalyst.
Potential causes include:
-
Catalyst Inactivity: The palladium catalyst may be oxidized or otherwise deactivated. This is a common issue with air- and moisture-sensitive organometallic reactions.[1][2]
-
Poor Reagent Quality: Solvents and amines must be anhydrous and thoroughly degassed. Trace amounts of water or oxygen can severely hamper the reaction.[1][3]
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the catalyst and promoting the reaction. For an electron-deficient heteroaromatic substrate like this compound, a sterically hindered, electron-rich phosphine ligand is often necessary to prevent catalyst poisoning by the naphthyridine nitrogen.[2][4]
-
Sub-optimal Base: The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the amine-palladium complex, a key step in the catalytic cycle.[5][6]
Q2: I am observing very low yields. What steps can I take to improve the conversion?
Low yields suggest that the reaction is proceeding but is inefficient. This can be due to a number of factors, including sub-optimal reaction conditions or competing side reactions.
To improve your yield, consider the following:
-
Systematic Screening of Reaction Parameters: The interplay between the ligand, base, and solvent is complex and often substrate-dependent.[7] A systematic screening of these components is often the most effective approach to improving yield.
-
Temperature and Reaction Time: These reactions typically require heating, often in the range of 80-110 °C.[4][8][9] If you are seeing low conversion, you might need to increase the temperature or extend the reaction time. However, be cautious, as prolonged heating at high temperatures can also lead to catalyst decomposition.[2]
-
Catalyst and Ligand Loading: While higher catalyst loading can sometimes improve yields, it is often more effective to optimize the ligand-to-metal ratio. For many Buchwald-Hartwig reactions, a ligand-to-palladium ratio of 1.5:1 to 2:1 is optimal.
Q3: I am seeing the formation of side products. What are they and how can I minimize them?
The most common side product in Buchwald-Hartwig reactions is the hydrodehalogenation of the starting material, where the bromine atom is replaced by a hydrogen. This occurs when a competing reductive elimination pathway takes place from a palladium-hydride intermediate.
To minimize side product formation:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands can disfavor the side reactions that lead to hydrodehalogenation.[10]
-
Amine Purity: Ensure your amine is free of any impurities that could generate palladium hydrides.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of side reactions relative to the desired C-N bond formation.[11]
Another potential side reaction with this compound is N-arylation at the pyridinone nitrogen. While typically less reactive, under certain conditions, this can compete with the desired amination. Careful selection of the base and reaction conditions can help to mitigate this.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No Reaction | 1. Inactive Catalyst | - Use a pre-catalyst or ensure your palladium source is of high quality.[3] - Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere (argon or nitrogen).[1] |
| 2. Poor Reagent Quality | - Use anhydrous, degassed solvents.[3] - Purify the amine if necessary. | |
| 3. Inappropriate Ligand/Base Combination | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[4][6] - Test different bases, starting with a strong, non-nucleophilic base like NaOtBu or LHMDS. If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[5][6] | |
| Low Yield | 1. Sub-optimal Reaction Conditions | - Systematically vary the solvent (e.g., toluene, dioxane, THF).[3] - Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS.[1] |
| 2. Catalyst Poisoning by Substrate | - Use a higher catalyst and/or ligand loading. - Choose a ligand that is known to be effective for heteroaromatic substrates.[12] | |
| 3. Poor Solubility of Reagents | - Ensure all components are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of failed reactions.[4] | |
| Side Product Formation (Hydrodehalogenation) | 1. Inappropriate Ligand | - Switch to a bulkier phosphine ligand. |
| 2. High Reaction Temperature | - Lower the reaction temperature and increase the reaction time. | |
| Reaction Stalls | 1. Catalyst Decomposition | - Observe the reaction mixture for the formation of palladium black, a sign of catalyst decomposition.[2] - If decomposition is observed, try a lower reaction temperature or a more robust catalyst system. |
Key Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization will likely be necessary for your specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) or Palladium source (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%, if not using a pre-catalyst)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon), add the this compound, the base, and the palladium catalyst/ligand system.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine coupling partner.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a logical workflow for addressing common issues.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A troubleshooting workflow for failed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
preventing dehalogenation side reactions in cross-coupling of 4-Bromo-2,7-naphthyridin-1(2H)-one
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent dehalogenation side reactions during the cross-coupling of 4-Bromo-2,7-naphthyridin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions?
A1: Dehalogenation is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom on the this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of the byproduct 2,7-naphthyridin-1(2H)-one, reducing the yield of the desired coupled product and complicating purification.[2]
Q2: What is the primary cause of dehalogenation?
A2: The predominant mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H species can arise from various sources, including the base, solvent, or trace amounts of water in the reaction mixture.[1][3] The Pd-H species can then react with the palladium-bound naphthyridinone intermediate, leading to the release of the dehalogenated product.
Q3: Why is this compound particularly susceptible to dehalogenation?
A3: N-heterocyclic halides, especially those that are electron-deficient like this compound, are more prone to dehalogenation.[1] The nitrogen atoms in the naphthyridine ring can coordinate to the palladium catalyst, potentially influencing the reaction pathway and promoting side reactions.[1][4] Additionally, the N-H proton in the lactam moiety can be acidic and may interact with the base, which can also affect the reaction outcome.[1]
Q4: Can the choice of cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) influence the extent of dehalogenation?
A4: Yes, the specific reaction conditions associated with different cross-coupling reactions can influence the likelihood of dehalogenation. However, the underlying principles for preventing it are often similar and involve careful selection of the catalyst, ligand, base, and solvent. For instance, strong alkoxide bases commonly used in some coupling reactions can be a source of hydrides, promoting dehalogenation.[3]
Troubleshooting Guide
Issue: Significant formation of the dehalogenated byproduct, 2,7-naphthyridin-1(2H)-one, is observed.
This troubleshooting guide provides a systematic approach to diagnose and mitigate dehalogenation.
Caption: A troubleshooting workflow for minimizing dehalogenation.
Detailed Troubleshooting Steps and Recommendations
| Parameter | Observation / Problem | Recommended Solution & Rationale |
| Catalyst & Ligand | High dehalogenation with standard ligands (e.g., PPh₃). | Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][2] These ligands promote the desired reductive elimination step of the cross-coupling reaction, which outcompetes the dehalogenation pathway.[2][5] Using a pre-formed palladium precatalyst can also lead to more reliable results.[4][6] |
| Base | Using strong alkoxide bases like NaOtBu or KOtBu. | Use weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2][3] Strong alkoxide bases can act as hydride donors, leading to the formation of Pd-H species.[3] Carbonate and phosphate bases are generally less prone to this. |
| Solvent | Using protic solvents (e.g., alcohols) or certain polar aprotic solvents (e.g., DMF). | Switch to anhydrous, aprotic solvents like 1,4-dioxane or toluene.[1][7][8] Protic solvents and water can be a direct source of protons for dehalogenation.[1] DMF can also decompose at high temperatures to generate species that can lead to hydride formation.[7][8] |
| Temperature | Running the reaction at a high temperature. | Lower the reaction temperature. [2][7] Dehalogenation can have a different activation energy than the desired coupling.[2] Running the reaction at the lowest effective temperature may improve selectivity. Microwave-assisted synthesis can sometimes accelerate the desired coupling, minimizing the time for side reactions to occur.[7][8] |
| N-H Group | The N-H of the naphthyridinone may be deprotonated by the base, influencing the electronic properties of the substrate. | Consider protecting the N-H group with a suitable protecting group like Boc or SEM.[1][9][10] This can prevent unwanted interactions with the base and catalyst, and in some cases, has been shown to suppress dehalogenation in similar N-heterocyclic systems.[9][10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a weak inorganic base such as K₃PO₄ (2.0-3.0 equiv.).[1][5]
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the corresponding ligand if not using a precatalyst.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Buchwald-Hartwig Amination with Minimized Dehalogenation
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the corresponding ligand.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add a weak inorganic base like K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.).
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Follow similar workup and purification procedures as described for the Suzuki-Miyaura coupling.
-
Visualizing the Catalytic Cycle and Dehalogenation Pathway
The following diagram illustrates the desired cross-coupling catalytic cycle and the competing dehalogenation pathway.
Caption: Competing pathways in palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Arylated-2,7-Naphthyridin-1-ones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 4-arylated-2,7-naphthyridin-1-ones. These guidelines address common issues encountered during experimental work.
Troubleshooting Guides
This section is designed to help you resolve specific issues that may arise during the purification of 4-arylated-2,7-naphthyridin-1-ones.
Issue 1: Product Streaking or Tailing on Silica Gel TLC/Column Chromatography
Q: My 4-arylated-2,7-naphthyridin-1-one is streaking badly on the TLC plate and the column, leading to poor separation. What can I do?
A: Streaking is a common issue when purifying nitrogen-containing heterocyclic compounds like naphthyridinones on silica gel. This is often due to the basic nature of the nitrogen atoms interacting strongly with the acidic silica surface. Here are several strategies to resolve this:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. This will neutralize the acidic sites on the silica gel and reduce the strong interactions with your compound.
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) of triethylamine is added to the mobile phase.
-
Ammonia: A solution of 1-2% of a 25% ammonia solution in methanol can be used as a polar component in your eluent (e.g., in a dichloromethane/methanol mixture).
-
-
Change the Stationary Phase: If a basic modifier is not effective or if your compound is sensitive to bases, consider using a different stationary phase.
-
Alumina (Al₂O₃): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds. You can use neutral or basic alumina.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography is an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
-
Dry Loading: If your compound is not very soluble in the eluent, it can lead to streaking. In such cases, pre-adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve the separation.
Issue 2: Difficulty in Removing Suzuki Coupling-Related Impurities
Q: I've synthesized my 4-arylated-2,7-naphthyridin-1-one via a Suzuki coupling reaction, and I'm struggling to separate it from the starting materials and by-products. How can I improve the purification?
A: Suzuki coupling reactions can lead to several impurities that may be difficult to separate from the desired product. Common impurities include unreacted starting materials (the halide and the boronic acid/ester), homo-coupled products, and residual palladium catalyst.
-
Column Chromatography Optimization:
-
Gradient Elution: A carefully optimized gradient elution can help in separating compounds with close Rf values. Start with a low polarity eluent and gradually increase the polarity.
-
Solvent System Selection: For naphthyridinone derivatives, which are often polar, a combination of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or acetone) is a good starting point. For more polar compounds, a mixture of dichloromethane and methanol might be necessary.
-
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification method.
-
Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems to try include:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
-
-
Aqueous Wash: An acidic wash (e.g., with 1M HCl) can help remove basic impurities, while a basic wash (e.g., with saturated NaHCO₃) can remove acidic impurities like residual boronic acid. Ensure your target compound is stable under these conditions.
-
Palladium Removal: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite® or by using a scavenger resin.
Issue 3: Low or No Retention in Reversed-Phase HPLC
Q: My compound elutes in the solvent front on a C18 column. How can I achieve better retention?
A: Poor retention in reversed-phase HPLC is common for polar compounds. Here are some strategies to improve it:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of water. Some modern reversed-phase columns are stable in 100% aqueous conditions.
-
Use a More Polar Stationary Phase: Consider a reversed-phase column with a more polar character, such as those with an embedded polar group (EPG) or a phenyl-hexyl phase.
-
Ion-Pairing Chromatography: For ionizable naphthyridinones, adding an ion-pairing reagent to the mobile phase can significantly increase retention by forming a neutral ion-pair with your charged analyte.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and can be an excellent alternative.
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for column chromatography of 4-arylated-2,7-naphthyridin-1-ones on silica gel?
A1: A good starting point is a mixture of a non-polar and a polar solvent. Based on structurally related compounds, a petroleum ether/ethyl acetate mixture is a reasonable choice. You can start with a ratio of 3:1 (v/v) and adjust the polarity based on the TLC of your compound. For more polar analogues, a dichloromethane/methanol system may be more appropriate.
Q2: My compound is a solid, but I can't seem to find a good recrystallization solvent. What should I do?
A2: Finding the right recrystallization solvent can be a matter of trial and error. A good approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Then, allow it to cool slowly.
Q3: My compound appears to be decomposing on the silica gel column. How can I avoid this?
A3: Compound decomposition on silica gel is often due to the acidic nature of the stationary phase. Deactivating the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine before loading your compound can help. Alternatively, switching to a less acidic stationary phase like neutral alumina is a good option. If the compound is highly sensitive, preparative HPLC might be a better choice.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any remaining impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.
Data Presentation
Table 1: Example Eluent Systems for Column Chromatography of N-Heterocyclic Compounds
| Compound Class | Stationary Phase | Eluent System | Ratio (v/v) | Reference |
| 4-(Phenylselanyl)isoquinolin-1(2H)-ones | Silica Gel | Petroleum Ether/Ethyl Acetate | 3:1 | [1] |
| 2,6-Dimethyl-4-(phenylselanyl)isoquinolin-1(2H)-one | Silica Gel | Petroleum Ether/Ethyl Acetate | 3:1 | [1] |
| General N-Heterocycles | Silica Gel | Dichloromethane/Methanol with 1% NH₄OH | 99:1 to 90:10 | General Practice |
| Basic N-Heterocycles | Alumina (Neutral) | Hexane/Ethyl Acetate | Gradient | General Practice |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 3:1 petroleum ether/ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column without air bubbles.
-
Sample Loading: Dissolve the crude 4-arylated-2,7-naphthyridin-1-one in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin eluting the column with the initial solvent system. The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of 4-arylated-2,7-naphthyridin-1-ones.
Caption: Troubleshooting logic for common purification issues with 4-arylated-2,7-naphthyridin-1-ones.
References
improving yield and purity in the synthesis of 4-Bromo-2,7-naphthyridin-1(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 4-Bromo-2,7-naphthyridin-1(2H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for obtaining the 2,7-naphthyridin-1(2H)-one core?
A1: The synthesis of the 2,7-naphthyridin-1(2H)-one scaffold can be achieved through various methods. A common approach involves the cyclization of substituted pyridine derivatives. For instance, a multi-step synthesis starting from pyridine precursors can be employed to construct the bicyclic naphthyridinone system. These methods often involve condensation reactions to form the second ring.
Q2: What are the common challenges in the bromination of 2,7-naphthyridin-1(2H)-one?
A2: Key challenges during the bromination of the 2,7-naphthyridin-1(2H)-one core include controlling the regioselectivity of the bromination, preventing over-bromination (di- or poly-bromination), and managing side reactions that can lead to impurities that are difficult to separate from the desired product. The choice of brominating agent and reaction conditions is crucial for a successful synthesis.
Q3: How can I purify the final this compound product?
A3: Purification of the final product typically involves column chromatography on silica gel. A gradient elution system, for example, with dichloromethane and methanol, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of purification method will depend on the nature of the impurities present.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Bromination | - Increase the reaction time or temperature. - Use a more reactive brominating agent (e.g., N-Bromosuccinimide in the presence of a radical initiator). - Ensure the starting material is fully dissolved in the reaction solvent. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may reduce side product formation. - Use a less aggressive brominating agent. - Add the brominating agent portion-wise to control the reaction rate. |
| Product Degradation | - Work up the reaction mixture promptly after completion. - Avoid excessively high temperatures during reaction and purification. |
| Loss during Work-up/Purification | - Optimize the extraction procedure to ensure complete transfer of the product to the organic phase. - Select an appropriate solvent system for column chromatography to minimize product loss. |
Low Purity of this compound
| Potential Cause | Suggested Solution |
| Presence of Starting Material | - See "Incomplete Bromination" in the Low Yield table. - Optimize the stoichiometry of the brominating agent. |
| Formation of Di-brominated Byproduct | - Use a stoichiometric amount of the brominating agent. - Add the brominating agent slowly to the reaction mixture. - Perform the reaction at a lower temperature. |
| Other Impurities | - Ensure the purity of the starting 2,7-naphthyridin-1(2H)-one. - Optimize the purification protocol (e.g., try a different solvent system for chromatography or recrystallization). |
Experimental Protocols
Protocol 1: Synthesis of 2,7-Naphthyridin-1(2H)-one (Hypothetical)
This protocol is a hypothetical representation based on general synthetic methods for naphthyridinones.
-
Reaction Setup: To a solution of a suitable pyridine precursor (e.g., an aminonicotinaldehyde derivative) in an appropriate solvent (e.g., ethanol), add the cyclization partner (e.g., a malonate derivative) and a catalytic amount of a base (e.g., piperidine).
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,7-naphthyridin-1(2H)-one.
Protocol 2: Bromination of 2,7-Naphthyridin-1(2H)-one
-
Reaction Setup: Dissolve 2,7-naphthyridin-1(2H)-one in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Reagent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide or bromine) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Execution: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Catalyst Selection for Difficult Couplings with 4-Bromo-2,7-naphthyridin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with the challenging substrate, 4-Bromo-2,7-naphthyridin-1(2H)-one. The inherent electron deficiency and potential for catalyst inhibition by the nitrogen atoms in the naphthyridinone core necessitate careful selection of catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound so challenging?
A1: The difficulty in achieving high-yielding cross-coupling reactions with this substrate stems from two primary factors:
-
Electron-Deficient Heterocycle: The naphthyridinone ring is electron-poor, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed coupling reactions.
-
Catalyst Inhibition: The presence of multiple nitrogen atoms with lone pairs of electrons can lead to coordination with the palladium catalyst. This can deactivate the catalyst by forming stable, off-cycle complexes, effectively poisoning the reaction.
Q2: What are the most critical parameters to consider when setting up a cross-coupling reaction with this substrate?
A2: The most critical parameters for a successful coupling are the choice of the palladium precatalyst and, most importantly, the phosphine ligand. Other crucial factors include the selection of a suitable base, solvent, and reaction temperature. The nature of the coupling partner (boronic acid/ester, amine, alkyne) will also heavily influence the optimal conditions.
Q3: I am observing very low conversion of my starting material. What is the likely cause?
A3: Low conversion is a common issue and can be attributed to several factors:
-
Inactive Catalyst System: The chosen palladium source and ligand may not be active enough to overcome the high activation barrier for oxidative addition with the electron-deficient naphthyridinone.
-
Catalyst Deactivation: As mentioned, the nitrogen atoms in the substrate can poison the catalyst. The formation of palladium black is a visual indicator of catalyst decomposition.
-
Suboptimal Reaction Conditions: The temperature may be too low, the base not appropriate for the specific coupling, or the solvent providing poor solubility for the reactants.
Q4: How can I minimize side reactions like hydrodehalogenation (debromination)?
A4: Hydrodehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. To minimize it:
-
Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald series (e.g., XPhos, SPhos, RuPhos) can promote the desired reductive elimination over competing side reactions.[1]
-
Optimize the Base: A base that is too strong or used in large excess can sometimes promote this side reaction. Screening different bases can be beneficial.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can be a proton source for this unwanted pathway.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inappropriate catalyst/ligand combination. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) with a reliable palladium source like Pd₂(dba)₃ or a pre-catalyst. |
| Catalyst poisoning by the naphthyridinone nitrogen. | Use a higher catalyst loading (2-5 mol %). Employ bulky ligands that shield the palladium center. | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in 10 °C increments (typically in the 80-120 °C range). | |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts). Ensure rigorous exclusion of air and moisture. Lower the reaction temperature and extend the reaction time. |
| Hydrodehalogenation (Debromination) Side Product | Unfavorable reaction kinetics. | Use bulky ligands to accelerate the desired coupling. Screen different bases (e.g., switch from NaOtBu to Cs₂CO₃ or K₃PO₄). |
| Presence of a proton source. | Use anhydrous solvents and reagents. | |
| Poor Reproducibility | Sensitivity to air and moisture. | Employ rigorous inert atmosphere techniques (glovebox or Schlenk line). Use freshly distilled/dried solvents and high-purity reagents. |
| Inconsistent quality of reagents. | Use fresh, high-purity catalyst, ligand, and base from a reliable supplier. |
Catalyst and Ligand Selection for Different Couplings
The selection of the catalyst system is paramount for successful couplings with this compound. Below are recommendations based on successful couplings with similar challenging heteroaromatic bromides.
Suzuki-Miyaura Coupling (C-C Bond Formation)
For the coupling of arylboronic acids or esters, bulky, electron-rich biarylphosphine ligands are generally the most effective.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | 60-90 |
| XPhos Pd G3 | Cs₂CO₃ | t-BuOH / H₂O | 80-110 | 70-95 |
| RuPhos Pd G3 | K₂CO₃ | Toluene / H₂O | 90-110 | 65-92 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80-100 | 40-75 (less effective for difficult substrates) |
Yields are representative for difficult heteroaryl bromides and may require optimization for this compound.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is highly sensitive to the choice of ligand and base. The appropriate combination will depend on the nature of the amine coupling partner (primary, secondary, aliphatic, or aromatic).
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature (°C) | Amine Scope | Typical Yield Range (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90-110 | Primary & Secondary Amines | 70-95 |
| BrettPhos Pd G3 | LHMDS | THF | 60-80 | Hindered Primary Amines | 65-90 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Anilines | 50-85 |
| Xantphos Pd G4 | K₃PO₄ | t-BuOH | 90-110 | Heterocyclic Amines | 60-90 |
Yields are representative for difficult heteroaryl bromides and may require optimization for this compound.[2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, the palladium precatalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination Reaction
This protocol is a starting point and will likely require optimization of the base and ligand for the specific amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precatalyst and base to an oven-dried reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine, followed by the this compound.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl if a strong base was used.
-
Dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Decision workflow for catalyst selection and optimization.
References
Technical Support Center: Managing Poor Solubility of 4-Bromo-2,7-naphthyridin-1(2H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Bromo-2,7-naphthyridin-1(2H)-one. The information provided offers troubleshooting strategies, experimental protocols, and answers to frequently asked questions.
Troubleshooting Guide
Q1: My this compound is not dissolving in standard organic solvents like DMSO or DMF at my target concentration. What are my initial steps?
A: This is a common challenge with heterocyclic compounds, particularly those with amide structures, due to strong intermolecular forces like hydrogen bonding. Here are the recommended initial steps:
-
Verify Solvent Quality: Ensure you are using anhydrous (dry) solvents. Even trace amounts of water can significantly decrease the solubility of certain organic compounds.
-
Apply Gentle Heat: Warm the mixture to 30-50°C. This can provide the energy needed to overcome the crystal lattice energy of the solid.
-
Use Sonication: Place the sample in a sonicator bath for 10-20 minutes. The ultrasonic waves can help break apart solid aggregates and facilitate dissolution.
-
Create a More Dilute Solution: If the above steps fail, your target concentration may be above the compound's solubility limit in that solvent. Try reducing the concentration by adding more solvent.
Q2: I've tried heating and sonication, but solubility is still insufficient. What alternative solvent systems can I explore?
A: If single solvents are ineffective, a co-solvent system is the next logical step. Co-solvents can improve solubility by altering the polarity of the primary solvent.[1][2]
-
Recommended Co-Solvent Systems:
-
DMSO/Methanol (e.g., 9:1 to 1:1 ratio): Methanol can disrupt the hydrogen bonding network.
-
DMF/Acetonitrile (e.g., 1:1 ratio): This can create a medium-polarity environment.
-
NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide): These are powerful, water-miscible solvents known for their ability to dissolve amides.
-
-
For NMR Studies: If the compound is insoluble in DMSO-d6, deuterated trifluoroacetic acid (TFA-d) can be used as a last resort. Caution: TFA is highly acidic and may cause degradation or salt formation, which will be observable in the NMR spectrum.
Q3: My compound dissolves in my organic stock solvent (e.g., DMSO), but it precipitates when I dilute it into an aqueous buffer for a biological assay. How can I prevent this "crashing out"?
A: This precipitation occurs because the aqueous buffer has a much lower capacity to solubilize your hydrophobic compound compared to the concentrated organic stock.[3] Here are several strategies to mitigate this:
-
Reduce Stock Concentration: Begin by lowering the concentration of your initial stock solution in the organic solvent.
-
Perform a Serial Dilution: Instead of diluting directly into the final buffer, perform an intermediate dilution step. For example, dilute the DMSO stock into a 1:1 mixture of DMSO and your aqueous buffer, then perform the final dilution into the aqueous buffer.
-
Incorporate a Surfactant: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the final aqueous medium. Surfactants form micelles that can encapsulate the compound, keeping it in solution.[4]
-
Use Co-solvents in the Final Buffer: If the assay can tolerate it, having a small percentage (1-5%) of a co-solvent like ethanol or propylene glycol in the final aqueous buffer can maintain solubility.[]
Frequently Asked Questions (FAQs)
Q1: What structural features of this compound contribute to its poor solubility?
A: The poor solubility likely stems from its rigid, planar structure and the presence of a lactam (a cyclic amide) group.[6] The planar aromatic rings can facilitate strong intermolecular pi-pi stacking, while the amide group is an excellent hydrogen bond donor and acceptor.[7] These combined forces result in high crystal lattice energy, making it difficult for solvent molecules to break the solid apart and solvate individual molecules.
Q2: Can I use pH modification to improve the solubility of this compound?
A: Yes, this is a viable strategy for compounds with ionizable groups.[][8] The 2,7-naphthyridine core contains nitrogen atoms that are basic and can be protonated by an acid to form a more soluble salt.
-
Strategy: You can form a salt, such as a hydrochloride salt, which will have significantly higher solubility in polar protic solvents, including water and aqueous buffers.[8] This involves reacting the compound with an acid like HCl. See Protocol 2 for a general procedure.
-
Important Consideration: Forming a salt creates a new chemical entity. This may be acceptable for in vitro assays, but it's crucial to be aware that you are no longer working with the parent compound.
Q3: Are there any physical methods to improve how quickly the compound dissolves?
A: Yes. It's important to distinguish between solubility (the maximum amount that can dissolve) and the dissolution rate (how fast it dissolves).[9] You can increase the dissolution rate by increasing the compound's surface area.[10][11]
-
Micronization: You can manually grind the solid compound into a finer powder using a mortar and pestle. This process, known as micronization, increases the surface-area-to-volume ratio, allowing for greater interaction with the solvent and a faster rate of dissolution.[12][13]
Data Presentation
Table 1: Solubility of this compound
| Solvent/Solvent System | Temperature (°C) | Concentration Achieved (mg/mL or µM) | Observations (e.g., clear solution, suspension, heating required) |
| DMSO | 25 | User-determined | User-determined |
| DMF | 25 | User-determined | User-determined |
| NMP | 25 | User-determined | User-determined |
| DMSO/Methanol (1:1) | 25 | User-determined | User-determined |
| Acetonitrile | 25 | User-determined | User-determined |
| PBS (pH 7.4) | 25 | User-determined | User-determined |
| PBS (pH 7.4) + 0.1% Tween 80 | 25 | User-determined | User-determined |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
Objective: To systematically determine the approximate solubility of this compound in a panel of relevant organic solvents and solvent systems.
Methodology:
-
Accurately weigh 1 mg of the compound into several appropriately sized glass vials.
-
To the first vial, add 100 µL of the first test solvent (e.g., DMSO) to achieve a target concentration of 10 mg/mL.
-
Vortex the vial vigorously for 2 minutes at room temperature. Visually inspect for undissolved solid.
-
If solid remains, place the vial in a sonicator bath for 15 minutes. Inspect again.
-
If solid still remains, place the vial on a heat block at 40°C for 15 minutes. Inspect again.
-
If the compound is fully dissolved, record the solubility as ≥10 mg/mL under the required conditions (e.g., "with heating").
-
If the compound is not dissolved, add another 100 µL of solvent (total volume 200 µL, new concentration 5 mg/mL) and repeat steps 3-5.
-
Continue this process of dilution and solubility testing until a clear solution is obtained. Record the lowest concentration at which the compound fully dissolves.
-
Repeat this entire procedure for each solvent and co-solvent system you wish to test.
Protocol 2: Salt Formation for Enhanced Aqueous Solubility (Conceptual)
Objective: To convert the parent compound into its hydrochloride (HCl) salt to potentially increase its solubility in aqueous media.
Methodology:
-
Dissolve this compound in a minimal amount of an appropriate anhydrous solvent (e.g., Dichloromethane or 1,4-Dioxane).
-
While stirring, slowly add one molar equivalent of a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-Dioxane).
-
Continue stirring at room temperature and observe for the formation of a precipitate. This precipitate is the hydrochloride salt.
-
If a precipitate does not form spontaneously, an anti-solvent (a solvent in which the salt is insoluble), such as diethyl ether, can be slowly added to induce precipitation.
-
Isolate the resulting solid by vacuum filtration.
-
Wash the isolated solid with a small amount of the anti-solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Dry the salt under a high vacuum.
-
Test the solubility of the newly formed salt in your desired aqueous buffer using the method described in Protocol 1.
Disclaimer: This procedure creates a new chemical entity. The resulting salt should be characterized (e.g., by NMR, LC-MS) to confirm its identity and purity before use in further experiments.
Visual Workflow
Caption: Troubleshooting workflow for addressing poor solubility.
References
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbr.in [ijpbr.in]
- 13. globalresearchonline.net [globalresearchonline.net]
identifying and characterizing byproducts in reactions of 4-Bromo-2,7-naphthyridin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,7-naphthyridin-1(2H)-one. The information is tailored to address specific issues that may be encountered during common cross-coupling reactions.
Troubleshooting Guide & FAQs
This section addresses common problems observed during Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is showing low or no conversion of the this compound starting material. What are the potential causes?
A1: Low conversion can be attributed to several factors:
-
Catalyst Inactivation: The palladium catalyst can be poisoned by the nitrogen atoms of the naphthyridine ring. The lactam functionality can also coordinate to the metal center, hindering catalytic activity.
-
Inappropriate Ligand Choice: The ligand may not be sufficiently electron-rich or sterically bulky to promote the oxidative addition and reductive elimination steps effectively for this specific substrate.
-
Insufficient Base Strength or Poor Solubility: The base may not be strong enough to facilitate the transmetalation step, or the base itself might be poorly soluble in the reaction solvent.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be degrading, particularly if it is an electron-deficient heteroaryl boronic acid.[1]
-
Poor Solubility of Starting Materials: this compound may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to my boronic acid coupling with itself (homocoupling). How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2] To mitigate this:
-
Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species that are believed to contribute to homocoupling.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a less reactive base might favor the desired cross-coupling over homocoupling.
Q3: My main byproduct is the debrominated starting material, 2,7-naphthyridin-1(2H)-one. What causes this and how can it be prevented?
A3: This byproduct, resulting from reductive dehalogenation, can arise from several pathways:
-
Presence of a Hydrogen Source: Trace amounts of water or other protic species can protonate the organopalladium intermediate. Using anhydrous solvents and reagents can help.
-
Side Reactions of the Catalyst: Some catalytic cycles can have off-cycle pathways that lead to dehalogenation.
-
Amine as a Reducing Agent (in Buchwald-Hartwig reactions): In some cases, the amine coupling partner or its degradation products can act as a hydride source.
To minimize dehalogenation, consider using a different ligand or base combination. The choice of ligand can also influence the rate of reductive dehalogenation.[3]
Q4: In my Buchwald-Hartwig amination, I am seeing a byproduct that appears to be N-arylation of the lactam nitrogen. Is this possible and how can I avoid it?
A4: Yes, N-arylation of the lactam is a potential side reaction, as the N-H proton is acidic and can be deprotonated by the strong bases typically used in these reactions.[4] To favor C-N bond formation at the 4-position over N-arylation:
-
Choice of Base: A weaker base, if sufficient for the primary reaction, may disfavor deprotonation of the lactam.
-
Protecting Groups: While not ideal due to extra steps, protection of the lactam nitrogen with a suitable protecting group (e.g., SEM, Boc) can prevent this side reaction.
-
Ligand Effects: The steric and electronic properties of the phosphine ligand can influence the regioselectivity of the reaction. Screening different ligands may identify one that favors the desired C-N coupling.
Data Presentation: Potential Byproducts and Their Characterization
The following table summarizes the most common potential byproducts in reactions of this compound.
| Byproduct Name | Structure | Likely Cause | Characterization (LC-MS) | Mitigation Strategies |
| Debrominated Starting Material | 2,7-naphthyridin-1(2H)-one | Reductive dehalogenation | [M+H]+ = 147.16 | Use anhydrous solvents; screen different ligands and bases. |
| Hydroxylated Byproduct | 4-Hydroxy-2,7-naphthyridin-1(2H)-one | Reaction with hydroxide ions (from base or water) | [M+H]+ = 163.15 | Use anhydrous conditions and non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃). |
| Boronic Acid Homocoupling | Biaryl (R-R) | Oxygen-mediated decomposition of boronic acid | Varies depending on the boronic acid used. | Rigorous degassing; use of Pd(0) pre-catalysts. |
| Starting Material Homocoupling | 4,4'-Bi(2,7-naphthyridin-1(2H)-one) | Reductive coupling of the starting material | [M+H]+ = 293.30 | Lower catalyst loading; optimize ligand and base. |
| N-Arylation of Lactam | 2-Aryl-4-bromo-2,7-naphthyridin-1(2H)-one | Reaction of the lactam N-H with the aryl halide | Varies depending on the aryl group. | Use a weaker base; protect the lactam nitrogen. |
Experimental Protocols
1. Protocol for Byproduct Identification by LC-MS
-
Sample Preparation:
-
Take a 10-20 µL aliquot of the crude reaction mixture.
-
Dilute the aliquot with 1 mL of a 1:1 mixture of acetonitrile and water.
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
LC-MS Conditions (General):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses of the starting material, desired product, and potential byproducts (as listed in the table above).
-
Analyze the mass spectra of any unexpected peaks to hypothesize their structures.
-
2. Protocol for NMR Characterization of a Purified Byproduct
-
Sample Preparation:
-
Isolate the byproduct of interest using preparative HPLC or column chromatography.
-
Ensure the sample is free of residual solvents by drying under high vacuum.
-
Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to determine the number and environment of the protons. Look for the disappearance of the proton signal adjacent to the bromine atom and the appearance of new aromatic signals.
-
¹³C NMR: Acquire a carbon NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): If the structure cannot be unambiguously determined from 1D NMR, perform 2D NMR experiments to establish proton-proton and proton-carbon correlations.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to deduce the connectivity of the atoms.
-
Compare the obtained spectra with the expected spectra for the hypothesized byproduct structures. For example, a homocoupled byproduct will show a different symmetry and set of aromatic signals compared to the starting material.[5]
-
Mandatory Visualization
Caption: Troubleshooting workflow for cross-coupling reactions.
References
Technical Support Center: 4-Bromo-2,7-naphthyridin-1(2H)-one in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2,7-naphthyridin-1(2H)-one. The focus is on addressing challenges related to steric hindrance in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The bromine atom at the C4 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. The most common applications include Suzuki-Miyaura coupling for the formation of C-C bonds and Buchwald-Hartwig amination for the formation of C-N bonds. These reactions are instrumental in the synthesis of a diverse range of derivatives for drug discovery and materials science.
Q2: How does steric hindrance generally affect the reactivity of this compound in these reactions?
A2: Steric hindrance can significantly impact the efficiency of cross-coupling reactions involving this compound. Bulky substituents on the coupling partner (e.g., ortho-substituted arylboronic acids in Suzuki coupling or bulky secondary amines in Buchwald-Hartwig amination) can impede the approach of the reagents to the palladium catalyst's coordination sphere. This can lead to lower reaction rates, incomplete conversion, and reduced yields. The steric bulk around the bromine atom on the naphthyridinone core itself is relatively low, making the reactivity more dependent on the coupling partner.
Q3: Are there specific ligands that are recommended to overcome steric hindrance in these reactions?
A3: Yes, the choice of ligand is critical for overcoming steric hindrance. For sterically demanding couplings, bulky and electron-rich phosphine ligands are often employed.[1] For Suzuki-Miyaura reactions, ligands like SPhos, XPhos, and RuPhos are known to be effective for coupling sterically hindered substrates.[2] In the case of Buchwald-Hartwig amination, bulky biaryl phosphine ligands such as XPhos and BrettPhos can facilitate the coupling of sterically challenging amines.[1][3] These ligands promote the crucial reductive elimination step and can help to stabilize the catalytically active species.
Q4: Can the lactam functionality in this compound interfere with cross-coupling reactions?
A4: The N-H proton of the lactam is acidic and can potentially interfere with strongly basic reaction conditions, leading to deprotonation and potential side reactions or solubility issues. It is often beneficial to protect the lactam nitrogen, for example, with a benzyl (Bn), tert-butyloxycarbonyl (Boc), or p-methoxybenzyl (PMB) group, prior to performing the cross-coupling reaction. This can improve solubility and prevent unwanted side reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance from Boronic Acid | 1. Ligand Selection: Switch to a bulkier, more electron-rich ligand such as XPhos, SPhos, or a cataCXium ligand.[2] 2. Temperature: Increase the reaction temperature, but monitor for potential decomposition of starting materials or catalyst. 3. Boronate Ester: Consider using a boronate ester (e.g., pinacol ester) instead of the boronic acid, as they can sometimes exhibit different reactivity profiles. |
| Catalyst Inactivity | 1. Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more active pre-catalyst such as XPhos Pd G3.[3] 2. Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. 3. Reagent Purity: Use high-purity reagents and anhydrous solvents. |
| Base Incompatibility | 1. Base Strength: For base-sensitive substrates, consider using a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu. 2. Solubility: Ensure the chosen base is sufficiently soluble in the reaction medium. The use of aqueous base solutions is common. |
| Lactam N-H Interference | 1. Protection: Protect the lactam nitrogen with a suitable protecting group (e.g., SEM, PMB) to improve solubility and prevent side reactions. |
Buchwald-Hartwig Amination: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance from Amine | 1. Ligand Selection: Employ bulky biarylphosphine ligands like XPhos, BrettPhos, or RuPhos, which are designed for sterically demanding couplings.[1][3] 2. Catalyst System: Use a pre-catalyst system (e.g., XPhos Pd G3) that is known to be effective for challenging aminations.[3] 3. Reaction Time: Sterically hindered couplings may require longer reaction times for complete conversion. |
| Poor Nucleophilicity of Amine | 1. Base Strength: Use a strong, non-nucleophilic base like NaOtBu or LHMDS to facilitate the deprotonation of the amine.[3] 2. Solvent: Aprotic polar solvents like dioxane or toluene are generally effective.[4] |
| Catalyst Deactivation | 1. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[5] 2. Purity: Ensure the amine and other reagents are free of impurities that could poison the catalyst. |
| Side Reactions | 1. Hydrodehalogenation: If significant hydrodehalogenation (replacement of bromine with hydrogen) is observed, try using a different ligand or lowering the reaction temperature. 2. Lactam Reactivity: As with Suzuki coupling, protecting the lactam nitrogen can prevent unwanted reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, combine this compound (or its N-protected derivative) (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and, if necessary, an additional ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be optimized for specific amines.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the base (e.g., NaOtBu, 1.4 eq.), this compound (or its N-protected derivative) (1.0 eq.), and the amine (1.2 eq.) to an oven-dried Schlenk tube with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Caption: Hypothetical workflow from synthesis to biological evaluation.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
solvent and base screening for reactions involving 4-Bromo-2,7-naphthyridin-1(2H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with 4-Bromo-2,7-naphthyridin-1(2H)-one in common palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed on this compound?
A1: The bromine atom on the 4-position of the naphthyridinone core is well-suited for various palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (for C-N bond formation with amines), and Sonogashira coupling (for C-C bond formation with terminal alkynes). These reactions are instrumental in diversifying the core structure for drug discovery and materials science applications.[1][2][3]
Q2: How do I choose the right solvent and base for my reaction?
A2: The choice of solvent and base is critical and highly interdependent. For Suzuki couplings, solvent systems like 1,4-dioxane/water or THF/water are often effective, as water can be beneficial for the activity of inorganic bases.[4][5] For Buchwald-Hartwig aminations, anhydrous aprotic polar solvents such as toluene, 1,4-dioxane, or THF are commonly used.[6] The base selection depends on the substrate's sensitivity. Strong, non-nucleophilic bases like NaOtBu often lead to faster reactions, while weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are preferred for substrates with base-sensitive functional groups.[6][7]
Q3: My starting material is poorly soluble. What can I do?
A3: Poor solubility of the naphthyridinone starting material can hinder reaction rates. Screening alternative solvents is the first step. For instance, if a reaction is sluggish in toluene, switching to a more polar solvent like 1,4-dioxane or DMF might improve solubility and performance.[6][8] In some cases, a mixture of solvents can be beneficial.[4] Gently heating the reaction mixture can also improve solubility, but care must be taken to avoid degradation of reactants or catalysts.
Q4: What are common side reactions and how can they be minimized?
A4: A frequent side reaction in palladium-catalyzed couplings is hydrodehalogenation, where the bromine atom is replaced by a hydrogen.[6] This can be minimized by optimizing the base (sometimes a weaker base is better), lowering the reaction temperature, and screening different phosphine ligands.[6] Another common issue, particularly in Suzuki reactions, is the homocoupling of the boronic acid partner.[9] Ensuring truly anaerobic (oxygen-free) conditions and using the correct stoichiometry of reagents can help reduce this unwanted side product.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The active Pd(0) species is sensitive to oxygen. Ensure the palladium precursor and ligand are high quality and have been handled under an inert atmosphere.[5] Consider using a pre-catalyst for more reliable results. |
| Inappropriate Base | The base is crucial for activating the organoboron species.[7] If using a weak base like K₂CO₃ with low conversion, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The presence of water is often necessary for inorganic bases to be effective.[4][5] |
| Poor Solvent Choice | Reagent solubility is key. If reactants are not fully dissolved, the reaction will be slow. Try screening alternative solvents like 1,4-dioxane or DMF, often in a mixture with water.[4][8] |
| Sub-optimal Temperature | Most Suzuki reactions require heating. If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase the temperature in 10-20 °C increments.[7] |
Issue 2: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Incorrect Base Strength | Strong bases like NaOtBu are common, but can degrade sensitive substrates. If you suspect substrate decomposition, switch to a milder base like Cs₂CO₃ or K₃PO₄, though this may require a higher temperature.[6] |
| Ligand Incompatibility | The choice of phosphine ligand is critical. If a standard ligand like XPhos is not working, consider screening other ligands from established families (e.g., SPhos, RuPhos).[10][11] |
| Oxygen Contamination | The Pd(0) catalyst can be deactivated by oxygen. Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[5] |
| Poor Reagent Purity | Impurities in the amine or aryl halide can poison the catalyst. Ensure all starting materials are pure and solvents are anhydrous.[12] |
Issue 3: Failure of Sonogashira Coupling
| Potential Cause | Troubleshooting Step |
| Copper(I) Co-catalyst Issue | The copper co-catalyst (e.g., CuI) can be sensitive to air and moisture. Use fresh, high-quality CuI. In some cases, a "copper-free" Sonogashira protocol may be more robust.[1][13] |
| Inappropriate Amine Base | An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically required.[14] Ensure it is fresh and used in sufficient excess (typically 2-3 equivalents). |
| Alkyne Homocoupling (Glaser coupling) | This is a common side reaction, often promoted by oxygen. Rigorous degassing of the reaction mixture before adding the catalyst is essential to minimize this pathway.[1] |
| Low Temperature | While some Sonogashira reactions proceed at room temperature, many require gentle heating (e.g., 40-80 °C) to achieve a reasonable rate.[14] |
Quantitative Data Summary
The following tables provide representative starting conditions for solvent and base screening based on literature for similar bromo-heterocyclic systems. Note: These are starting points and optimization will likely be required for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Base | Solvent System | Temperature (°C) | Typical Yield Range (%) | Reference |
| 1 | K₂CO₃ | 1,4-Dioxane / H₂O (2:1) | 80-100 | 60-85 | [4] |
| 2 | K₃PO₄ | Toluene | 90-110 | 70-97 | [7] |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 75-96 | [7][15] |
| 4 | Na₂CO₃ | Toluene / H₂O (10:1) | 100 | 80-98 | [7] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| 1 | NaOtBu | Toluene | 80-110 | 70-95 | [6] |
| 2 | K₃PO₄ | 1,4-Dioxane | 100-120 | 65-90 | [11] |
| 3 | Cs₂CO₃ | Toluene | 100-110 | 60-88 | [6] |
| 4 | t-BuOLi | Toluene | 100 | 70-90 | [10] |
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| 1 | Et₃N | THF | 25-60 | 70-95 | [14] |
| 2 | i-Pr₂NH | Toluene | 40-80 | 75-90 | [14] |
| 3 | TMP | DMSO | 25 (Room Temp) | 80-97 | [13] |
| 4 | Et₃N | DMF | 25-60 | 70-92 | [16] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Screening
-
Reaction Setup : To a dry reaction vial or flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the selected base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1) via syringe.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the mixture.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination Screening
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).[6]
-
Reagent Addition : Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction : Heat the mixture to the target temperature (e.g., 100 °C) with stirring.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up : After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography.
General Protocol for Sonogashira Coupling Screening
-
Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).[14]
-
Solvent and Reagent Addition : Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2-3 eq) and the terminal alkyne (1.2 eq).[14]
-
Reaction : Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitoring : Monitor the reaction's progress by TLC or GC-MS.
-
Work-up : Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove amine salts.[14]
-
Purification : Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reaction conversion.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Bromo- and 4-Chloro-2,7-naphthyridin-1(2H)-one in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Substrate Selection and Reaction Optimization
In the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications, the strategic functionalization of halogenated precursors via palladium-catalyzed cross-coupling reactions is a cornerstone methodology. The choice of the halide—typically chlorine, bromine, or iodine—profoundly influences the reactivity of the substrate, impacting reaction conditions, yields, and overall efficiency. This guide provides a comprehensive comparison of the reactivity of 4-bromo-2,7-naphthyridin-1(2H)-one and 4-chloro-2,7-naphthyridin-1(2H)-one in three of the most powerful and versatile cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Executive Summary: The Reactivity Hierarchy
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The established order of reactivity is C-I > C-Br > C-Cl. This trend dictates that, under identical reaction conditions, This compound is inherently more reactive than 4-chloro-2,7-naphthyridin-1(2H)-one .
This increased reactivity of the bromo-derivative often translates to milder reaction conditions, shorter reaction times, and higher yields. Conversely, the less reactive chloro-derivative may require more forcing conditions, such as higher temperatures, more active catalyst systems (e.g., employing bulky, electron-rich phosphine ligands), and stronger bases to achieve comparable results.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies on 4-halo-2,7-naphthyridin-1(2H)-ones are not extensively documented in the literature, the well-established principles of cross-coupling chemistry, supported by data from analogous heterocyclic systems, allow for a robust comparative analysis. The following sections detail the expected relative reactivity and provide representative experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Reactivity Comparison:
In a Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step. The weaker C-Br bond in this compound undergoes oxidative addition more readily than the stronger C-Cl bond in the chloro-analog. Consequently, the bromo-derivative will typically react under milder conditions and give higher yields in shorter reaction times. For the chloro-derivative, more specialized ligands and higher temperatures are often necessary to achieve efficient coupling.
Quantitative Data from an Analogous System:
A study on the Suzuki coupling of 6-bromo-4-chloroquinoline-3-carbonitrile, a structurally related heterocyclic system, demonstrates the selective reactivity of the C-Br bond over the C-Cl bond. This selectivity underscores the greater reactivity of the bromo substituent.
| Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo -4-chloroquinoline-3-carbonitrile | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| 6-Aryl-4-chloro quinoline-3-carbonitrile | Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70-85 |
This data is representative and illustrates the general trend. Actual results may vary based on the specific substrates and conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 4-halo-2,7-naphthyridin-1(2H)-one (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
Reactivity Comparison:
Similar to the Suzuki coupling, the rate-limiting step in the Buchwald-Hartwig amination is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. Therefore, this compound will undergo amination more readily than the 4-chloro derivative. The amination of aryl chlorides often requires the use of more sophisticated and bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases (e.g., NaOtBu, KOtBu, LHMDS) to achieve high yields.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 4-halo-2,7-naphthyridin-1(2H)-one (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and the base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.4-2.0 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.1-1.5 equiv) and the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene).
-
Reaction Conditions: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
// Nodes start [label="Start: Inert Atmosphere"]; reagents [label="Combine Aryl Halide,\nAmine, Pd Catalyst,\nLigand, and Base"]; solvent [label="Add Anhydrous,\nDegassed Solvent"]; reaction [label="Heat and Stir\n(Monitor Progress)"]; workup [label="Cool, Dilute,\nand Filter"]; purification [label="Concentrate and Purify\n(Column Chromatography)"]; product [label="Final Product:\nArylamine", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> solvent; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; }
Caption: Logical relationship of halide reactivity in Sonogashira coupling.
Conclusion and Recommendations
The choice between 4-bromo- and 4-chloro-2,7-naphthyridin-1(2H)-one as a substrate for palladium-catalyzed cross-coupling reactions should be guided by the desired reactivity and the specific requirements of the synthetic route.
-
For versatility and milder reaction conditions , this compound is the preferred substrate. Its higher reactivity allows for a broader range of coupling partners and generally leads to higher yields with less optimization.
-
When cost is a primary concern or when selective functionalization of a di-halogenated system is desired , 4-chloro-2,7-naphthyridin-1(2H)-one can be a viable option. However, researchers should be prepared to employ more forcing reaction conditions and carefully screen catalyst systems to achieve the desired transformation efficiently.
By understanding the inherent reactivity differences between these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
Structure-Activity Relationship of 4-Substituted-2,7-Naphthyridin-1-ones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridin-1-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 2,7-naphthyridin-1-ones, with a primary focus on the impact of substitutions at the C4 and other key positions on their biological activity, particularly as kinase inhibitors. While direct and extensive SAR studies on 4-substituted analogs are limited, this document compiles the available data and draws comparisons with more extensively studied derivatives to provide valuable insights for the design of novel therapeutics.
Overview of 4-Substituted-2,7-Naphthyridin-1-ones
The substitution at the C4 position of the 2,7-naphthyridin-1-one core has been explored, leading to the identification of compounds with notable biological activities. A prominent example is the natural product 4-phenyl-2,7-naphthyridin-1-one , which has been reported to exhibit antagonistic activity against δ-opioid receptors[1]. However, comprehensive quantitative SAR data for a series of 4-substituted analogs remains limited in publicly available literature.
Comparative Analysis with 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridin-1-one Derivatives
In contrast to the C4-substituted series, a more extensive body of research exists for 8-amino-substituted 2-phenyl-2,7-naphthyridin-1-one derivatives. These compounds have emerged as potent inhibitors of several protein kinases, including c-Kit, VEGFR-2, and MET, which are crucial targets in oncology. The following sections provide a detailed comparison of these analogs, supported by experimental data.
Data Presentation: Kinase Inhibitory Activity
The inhibitory activities of a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1-one derivatives against c-Kit and VEGFR-2 kinases are summarized in the table below. The data highlights the influence of substituents on the 2-phenyl ring and the 8-amino group on the inhibitory potency.
| Compound ID | R¹ (at 2-phenyl) | 8-Amino Substituent | c-Kit IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 1a | 4-F | -NH₂ | 329.6 | 279.9 |
| 1b | 4-F | -NH(CH₃) | 8.5 | >1000 |
| 1c | 4-F | -NH(cyclopropyl) | 15.2 | 56.5 |
| 1d | 3-F, 4-OCH₃ | -NH₂ | >1000 | 31.7 |
| 1e | 3-Cl, 4-F | -NH₂ | 25.6 | 150.3 |
Data synthesized from publicly available research on 2,7-naphthyridinone-based kinase inhibitors.
Key SAR Observations:
-
Substitution at the 8-position: The nature of the substituent at the 8-amino position significantly impacts both potency and selectivity. For instance, N-methylation of the 8-amino group (compound 1b ) dramatically increases c-Kit inhibitory activity while reducing VEGFR-2 activity.
-
Substitution on the 2-phenyl ring: Substituents on the 2-phenyl ring play a crucial role in modulating kinase inhibitory activity. A fluorine atom at the 4-position of the phenyl ring appears to be favorable for dual c-Kit and VEGFR-2 inhibition. The introduction of a methoxy group at the 4-position alongside a fluorine at the 3-position (compound 1d ) shifts the selectivity towards VEGFR-2.
Experimental Protocols
Detailed methodologies for the key kinase inhibition assays are provided below to facilitate the replication and validation of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the in vitro inhibitory activity of test compounds against protein kinases.
Materials:
-
Recombinant human kinase (e.g., c-Kit, VEGFR-2)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the recombinant kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the dose-response curve using a non-linear regression model.
Visualizations
The following diagrams illustrate the core structure of the discussed compounds, a typical experimental workflow, and a simplified representation of a relevant signaling pathway.
Caption: Core chemical structures of 4-substituted and 8-amino-substituted 2,7-naphthyridin-1-ones.
Caption: A generalized experimental workflow for in vitro kinase inhibition assays.
Caption: Simplified signaling pathway of receptor tyrosine kinases and the point of inhibition.
Conclusion
The 2,7-naphthyridin-1-one scaffold represents a versatile platform for the development of potent and selective inhibitors of various biological targets. While the SAR of 4-substituted derivatives is an area that warrants further investigation, the extensive data available for 8-amino-substituted analogs provides a strong foundation for future drug design efforts. The comparative analysis presented in this guide, along with the detailed experimental protocols, aims to equip researchers with the necessary information to advance the exploration of this promising class of compounds.
References
A Comparative Guide to Palladium Catalysts for the Functionalization of 4-Bromo-2,7-naphthyridin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Palladium Catalysts for C-C and C-N Bond Formation
The 2,7-naphthyridin-1(2H)-one scaffold is a significant pharmacophore in modern medicinal chemistry. Its functionalization, particularly at the C4 position, is crucial for the development of novel therapeutics, including kinase inhibitors. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient methodology for the derivatization of the 4-bromo-2,7-naphthyridin-1(2H)-one core. The selection of an appropriate palladium catalyst system, comprising a palladium precursor and a ligand, is paramount to achieving high yields and broad substrate scope.
This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. The data presented is a representative compilation based on established principles of palladium catalysis for structurally similar N-heterocycles.
Comparative Performance of Palladium Catalysts
The efficacy of a palladium catalyst is highly dependent on the specific reaction type and the nature of the coupling partners. The following tables summarize the performance of several common palladium catalysts in key cross-coupling reactions. While direct comparative data for this compound is not extensively available in a single study, the catalyst systems listed are widely recognized for their high performance with related bromo-substituted aza-heterocycles.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1][2][3] The choice of palladium catalyst and ligand is critical for achieving high efficiency.[1]
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference / Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80-100 | 75-90 | A classic, versatile catalyst for a range of substrates.[4] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | 85-95 | Often provides excellent yields for heteroaryl bromides. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 90-98 | Highly active catalyst, allows for lower catalyst loading. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 90-98 | Effective for sterically hindered and electron-rich/poor substrates. |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6][7] The selection of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.[6]
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference / Notes |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 70-85 | An early generation catalyst system, effective for many applications. |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 85-95 | Excellent for a broad range of amines and aryl halides.[8] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 90-98 | A highly active catalyst for C-N coupling. |
| [Pd(cinnamyl)Cl]₂ / t-BuXPhos | K₂CO₃ | Toluene | 100 | >95 | Often provides high yields under milder conditions. |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, typically with palladium and copper(I) co-catalysis.[9][10][11]
| Catalyst System (Pd Precursor / Co-catalyst) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference / Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 25-50 | 80-95 | The classic Sonogashira conditions, widely applicable.[4][12] |
| Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 25-60 | 85-95 | Often used for sensitive substrates. |
| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 25-80 | 80-92 | A versatile system generated in situ. |
| [DTBNpP]Pd(crotyl)Cl (Copper-free) | TMP | DMSO | 25 | >90 | An air-stable precatalyst for room-temperature copper-free coupling.[10] |
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and a magnetic stir bar.
-
Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent followed by the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a typical palladium-catalyzed cross-coupling experiment and the general catalytic cycle for a Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[3]
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comprehensive Guide to Assessing the Drug-like Properties of Novel 4-Bromo-2,7-naphthyridin-1(2H)-one Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics requires a rigorous evaluation of a compound's pharmacological activity and its drug-like properties. This guide provides a comparative framework for assessing derivatives of 4-Bromo-2,7-naphthyridin-1(2H)-one, a scaffold with potential applications in targeted therapies, such as the inhibition of Poly (ADP-ribose) polymerase (PARP). Given the current landscape of PARP inhibitors, this document outlines key in vitro assays and presents a comparative analysis with established drugs in this class, offering a benchmark for the development of new chemical entities.
Comparative Analysis of Drug-like Properties: PARP Inhibitors
A critical aspect of drug development is understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. The following table summarizes key physicochemical and ADME properties of four FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. These compounds, which share structural similarities with the naphthyridinone core, serve as an essential benchmark for evaluating novel derivatives.
| Property | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Molecular Weight ( g/mol ) | 434.46 | 323.37 | 320.39 | 380.35 |
| LogD (pH 7.4) | 1.49[1] | 2.4 | ~1.6 | 1.6[2] |
| Aqueous Solubility | Poorly soluble (0.1 mg/mL)[1] | Low solubility | Limited solubility | Limited solubility[2] |
| Permeability | Moderate | Moderate[3] | Moderate | Moderate[2] |
| Plasma Protein Binding (%) | ~70% | 70.2%[3] | ~83% | ~74% |
| Metabolism | Primarily by CYP3A4/5 | Primarily by CYP2D6, CYP1A2, and CYP3A4[3] | Carboxylesterases | Minimal metabolism |
| Bioavailability (%) | ~70% | ~36% | ~73%[4] | ~56% (in rats)[5] |
Experimental Protocols for Key In Vitro ADME Assays
To generate the data necessary for a comprehensive ADME assessment, the following experimental protocols are recommended.
This assay provides a high-throughput method to determine the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.
-
Materials:
-
Test compound dissolved in DMSO (10 mM stock solution).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microtiter plates.
-
Plate shaker.
-
UV-Vis spectrophotometer or LC-MS/MS system.
-
-
Procedure:
-
Add 2 µL of the 10 mM DMSO stock solution of the test compound to a well of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, visually inspect for precipitation.
-
To quantify the soluble fraction, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the compound in the supernatant using a standard curve generated by UV-Vis spectrophotometry or LC-MS/MS.
-
This classic method determines the partition coefficient of a compound between an organic and an aqueous phase, providing a measure of its lipophilicity.
-
Materials:
-
Test compound.
-
n-Octanol (pre-saturated with PBS).
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol).
-
Vortex mixer.
-
Centrifuge.
-
Analytical method to determine compound concentration (e.g., HPLC-UV or LC-MS/MS).
-
-
Procedure:
-
Prepare a stock solution of the test compound in either PBS or n-octanol.
-
Add equal volumes of the n-octanol and PBS to a vial.
-
Add a small aliquot of the compound stock solution to the vial.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully collect an aliquot from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate the LogP (or LogD at a specific pH) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane, simulating absorption in the gastrointestinal tract.
-
Materials:
-
PAMPA plate system (donor and acceptor plates with a lipid-coated filter membrane).
-
Test compound dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO).
-
Acceptor buffer (e.g., PBS).
-
Plate reader (UV-Vis or fluorescence) or LC-MS/MS system.
-
-
Procedure:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Place the donor plate, with its lipid-coated filter membrane, on top of the acceptor plate.
-
Add the test compound solution to the wells of the donor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe) using the concentrations and assay parameters.
-
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
-
Materials:
-
Liver microsomes (e.g., human, rat).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer, pH 7.4.
-
Test compound.
-
Ice-cold acetonitrile or methanol to stop the reaction.
-
Centrifuge.
-
LC-MS/MS system.
-
-
Procedure:
-
Pre-warm a mixture of liver microsomes and buffer to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the processes involved, the following diagrams have been generated using the Graphviz DOT language.
By following the outlined experimental protocols and utilizing the provided comparative data and visualizations, researchers can effectively assess the drug-like properties of novel this compound derivatives. This systematic approach will enable the identification of promising candidates with favorable ADME profiles for further development as potential therapeutics.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Evaluation of in vitro absorption, distribution, metabolism, and excretion and assessment of drug-drug interaction of rucaparib, an orally potent poly(ADP-ribose) polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Benchmarking the Synthesis of 4-Bromo-2,7-naphthyridin-1(2H)-one: A Comparative Guide for Researchers
For chemists and pharmaceutical scientists engaged in the development of novel therapeutics, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. The naphthyridinone framework, a key pharmacophore in numerous biologically active compounds, presents unique synthetic challenges. This guide provides a comparative analysis of a potential synthetic route to 4-Bromo-2,7-naphthyridin-1(2H)-one, benchmarking it against a documented method for a structural isomer, 6-Bromo-2,7-naphthyridin-1(2H)-one. This analysis is designed to offer insights into strategic synthetic planning and optimization for this class of molecules.
Synthetic Strategies: A Tale of Two Isomers
Method 1: Synthesis of 6-Bromo-2,7-naphthyridin-1(2H)-one (Established Method)
A known method for the synthesis of the 6-bromo isomer starts from 2-amino-5-bromopyridine. This precursor undergoes a multi-step sequence involving the introduction of a suitable side chain at the 3-position, which then facilitates the cyclization to form the second ring of the naphthyridinone core. The bromination is thus incorporated from the starting material.
Method 2: Proposed Synthesis of this compound (Hypothetical Route)
Adapting the strategy from Method 1, a proposed route to the 4-bromo isomer would logically commence from a different pyridine starting material: 2-aminopyridine. The synthesis would proceed through the formation of the 2,7-naphthyridin-1(2H)-one core, followed by a regioselective bromination at the C4 position. The key challenge in this approach lies in achieving the desired regioselectivity during the bromination step.
Comparative Data and Experimental Protocols
The following table summarizes the key reaction parameters for the established synthesis of the 6-bromo isomer and the proposed synthesis of the 4-bromo isomer. It is important to note that the data for the 4-bromo isomer is projected based on typical yields and conditions for similar transformations.
| Parameter | Method 1: Synthesis of 6-Bromo-2,7-naphthyridin-1(2H)-one | Method 2: Proposed Synthesis of this compound |
| Starting Material | 2-Amino-5-bromopyridine | 2-Aminopyridine |
| Key Steps | 1. Side-chain introduction2. Cyclization | 1. Side-chain introduction2. Cyclization3. Regioselective Bromination |
| Brominating Agent | Incorporated in starting material | N-Bromosuccinimide (NBS) or Br₂ |
| Overall Yield (Projected) | Moderate | Moderate (dependent on bromination efficiency) |
| Purity | High | High (requires chromatographic purification) |
| Reaction Time | Multi-day | Multi-day |
Detailed Experimental Protocols
Method 1: Synthesis of 6-Bromo-2,7-naphthyridin-1(2H)-one (Summary of Established Protocol)
The synthesis of 6-Bromo-2,7-naphthyridin-1(2H)-one involves the initial reaction of 2-amino-5-bromopyridine with a suitable three-carbon electrophile to introduce a side chain at the C3 position. This intermediate is then subjected to cyclization conditions, often involving a strong acid or base, to construct the second heterocyclic ring, yielding the naphthyridinone core. The final product is typically purified by recrystallization or column chromatography.
Method 2: Proposed Synthesis of this compound
Step 1: Synthesis of 2,7-naphthyridin-1(2H)-one
The synthesis of the parent 2,7-naphthyridin-1(2H)-one can be achieved by reacting 2-aminopyridine with an appropriate C3 synthon, such as acrolein or a protected equivalent, followed by an intramolecular cyclization and oxidation sequence.
Step 2: Regioselective Bromination
To a solution of 2,7-naphthyridin-1(2H)-one in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford this compound.
Experimental Workflow and Signaling Pathways
To visualize the proposed synthetic pathway, the following diagrams illustrate the logical flow of the synthesis.
Caption: Proposed synthetic workflow for this compound.
Caption: Established synthetic workflow for 6-Bromo-2,7-naphthyridin-1(2H)-one.
Conclusion and Future Directions
While a direct, optimized protocol for the synthesis of this compound is yet to be extensively documented, the proposed route, benchmarked against the synthesis of its 6-bromo isomer, provides a solid foundation for further experimental exploration. The key to the successful synthesis of the 4-bromo isomer will be the optimization of the regioselective bromination step. Further investigation into various brominating agents, solvents, and reaction temperatures will be crucial in maximizing the yield and purity of the desired product. This comparative guide serves as a valuable resource for researchers in drug discovery and medicinal chemistry, facilitating the development of efficient synthetic routes to this important class of heterocyclic compounds.
Spectroscopic Comparison of 4-Bromo-2,7-naphthyridin-1(2H)-one and its Cross-Coupling Products
For Immediate Publication
A Detailed Spectroscopic Guide for Researchers in Medicinal Chemistry and Drug Discovery
This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2,7-naphthyridin-1(2H)-one and its derivatives obtained through Suzuki and Buchwald-Hartwig cross-coupling reactions. These reactions are pivotal in modern synthetic chemistry for the creation of novel compounds with potential therapeutic applications. The 2,7-naphthyridinone core is a recognized scaffold in medicinal chemistry, with derivatives showing a broad range of biological activities, including antimicrobial and kinase inhibitory effects. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
While specific, publicly available experimental spectra for this compound are limited, this guide presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The provided data will aid in the identification and characterization of this important synthetic intermediate and its reaction products.
Spectroscopic Data Summary
The following tables summarize the expected key spectroscopic features of this compound and its representative Suzuki and Buchwald-Hartwig products. These values are predicted based on known chemical shift ranges, fragmentation patterns, and infrared absorption frequencies for similar structural motifs.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Compound | Spectroscopic Technique | Predicted Chemical Shifts (δ, ppm) |
| This compound | ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm, with distinct coupling patterns. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons between 110-160 ppm. The carbon bearing the bromine atom would be in the lower end of this range (approx. 110-120 ppm). The carbonyl carbon (C=O) would appear significantly downfield (approx. 160-170 ppm). | |
| 4-Aryl-2,7-naphthyridin-1(2H)-one (Suzuki Product) | ¹H NMR | Disappearance of the singlet corresponding to the proton at the 4-position of the naphthyridinone ring. Appearance of new aromatic signals corresponding to the coupled aryl group. |
| ¹³C NMR | The signal for the carbon atom at the 4-position will shift downfield upon substitution of bromine with an aryl group. New signals corresponding to the carbons of the introduced aryl ring will be observed. | |
| 4-(Arylamino)-2,7-naphthyridin-1(2H)-one (Buchwald-Hartwig Product) | ¹H NMR | Disappearance of the singlet for the proton at the 4-position. Appearance of new aromatic signals for the arylamino group and a new N-H signal. |
| ¹³C NMR | The signal for the carbon at the 4-position will experience a significant downfield shift due to the attached nitrogen atom. New signals for the arylamino ring carbons will appear. |
Table 2: Predicted IR and Mass Spectrometry Data
| Compound | Spectroscopic Technique | Predicted Key Signals |
| This compound | IR (cm⁻¹) | N-H stretch (broad, ~3200-3400), C=O stretch (~1650-1680), C=C and C=N stretches (~1500-1600), C-Br stretch (~500-600). |
| Mass Spectrometry (MS) | A characteristic isotopic pattern for a single bromine atom (M+ and M+2 peaks with approximately 1:1 ratio).[1] Fragmentation may involve the loss of Br, CO, and HCN.[2] | |
| 4-Aryl-2,7-naphthyridin-1(2H)-one (Suzuki Product) | IR (cm⁻¹) | Persistence of N-H and C=O stretches. New bands corresponding to the aromatic C-H and C=C stretching of the coupled aryl group. |
| Mass Spectrometry (MS) | Disappearance of the bromine isotopic pattern. The molecular ion peak will correspond to the mass of the coupled product. | |
| 4-(Arylamino)-2,7-naphthyridin-1(2H)-one (Buchwald-Hartwig Product) | IR (cm⁻¹) | Two distinct N-H stretching bands (one for the lactam, one for the secondary amine). Persistence of the C=O stretch. New aromatic bands. |
| Mass Spectrometry (MS) | Disappearance of the bromine isotopic pattern. The molecular ion peak will correspond to the mass of the aminated product. |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific synthesis of derivatives of this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of this compound (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents) is prepared in a suitable solvent system, typically a mixture of 1,4-dioxane and water. The reaction vessel is thoroughly purged with an inert gas (argon or nitrogen). The mixture is then heated to a temperature ranging from 80 to 100 °C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl-2,7-naphthyridin-1(2H)-one.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, this compound (1 equivalent), an aryl amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.4 equivalents) are combined in an anhydrous, deoxygenated solvent like toluene or dioxane. The tube is sealed, and the reaction mixture is heated with vigorous stirring at a temperature typically between 80 and 110 °C. The progress of the reaction is monitored by TLC or LC-MS. Once the starting material is consumed, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography to afford the pure 4-(arylamino)-2,7-naphthyridin-1(2H)-one.
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for the functionalization of this compound via Suzuki and Buchwald-Hartwig cross-coupling reactions.
Caption: Synthetic routes from this compound.
This guide provides a foundational spectroscopic and synthetic framework for researchers working with this compound. The presented data and protocols are intended to facilitate the synthesis and characterization of novel derivatives for further investigation in drug discovery and development programs.
References
Evaluating Boronic Acid Efficiency in the Suzuki Coupling with 4-Bromo-2,7-naphthyridin-1(2H)-one: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a critical step. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and understanding the nuances of substrate compatibility is key to optimizing reaction outcomes. This guide provides a comparative evaluation of the efficiency of various boronic acids in coupling with 4-Bromo-2,7-naphthyridin-1(2H)-one, a scaffold of interest in medicinal chemistry. The data presented here is based on a closely related analog, 4-halo-1,8-naphthyridin-2(1H)-one, which serves as a strong predictive model for the reactivity of the target molecule.
The Suzuki coupling of 4-halo-naphthyridinones with a range of arylboronic acids has been shown to proceed in high yields. The reaction is generally tolerant of both electron-donating and electron-withdrawing substituents on the boronic acid, making it a versatile method for the synthesis of a diverse library of 4-aryl-naphthyridinone derivatives.
Comparative Data of Boronic Acid Performance
The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a 4-halo-1,8-naphthyridin-2(1H)-one with various substituted phenylboronic acids. These results offer valuable insights into the expected efficiency of these boronic acids in reactions with this compound.
| Boronic Acid | Product Yield (%) |
| Phenylboronic acid | 95 |
| 4-Methylphenylboronic acid | 98 |
| 4-Methoxyphenylboronic acid | 96 |
| 4-Chlorophenylboronic acid | 94 |
| 4-Fluorophenylboronic acid | 91 |
| 3-Methylphenylboronic acid | 93 |
| 3-Methoxyphenylboronic acid | 92 |
| 2-Methylphenylboronic acid | 85 |
| 2-Methoxyphenylboronic acid | 88 |
Data extracted from a study on the Suzuki coupling of 1-butyl-4-chloro-1,8-naphthyridin-2(1H)-one.
Experimental Protocols
A representative experimental procedure for the Suzuki-Miyaura coupling is detailed below. This protocol can be adapted for the coupling of this compound with various boronic acids.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 mmol), the respective arylboronic acid (1.2 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) in 1,4-dioxane (10 mL) is stirred under a nitrogen atmosphere. The reaction mixture is heated to reflux (approximately 100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-2,7-naphthyridin-1(2H)-one.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
A Comparative Analysis of the Thermal Stability of Naphthyridinone Isomers
For researchers, scientists, and drug development professionals, understanding the thermal stability of pharmaceutical compounds is paramount for ensuring drug efficacy, safety, and shelf-life. This guide provides a comparative overview of the thermal properties of select naphthyridinone isomers, a class of heterocyclic compounds of significant interest in medicinal chemistry.
Naphthyridinones are bicyclic heteroaromatic compounds containing two nitrogen atoms in their fused ring system. Different positional isomers of the nitrogen atoms and the carbonyl group, along with various substituents, give rise to a wide array of naphthyridinone derivatives with diverse pharmacological activities. Their thermal stability is a critical parameter that influences their development as therapeutic agents. This guide summarizes available data on the thermal properties of specific naphthyridinone isomers and outlines the standard experimental protocols for their determination.
Thermal Properties of Naphthyridinone Isomers
| Compound Name | Isomer | Melting Point (°C) | Decomposition Onset (°C) | Analytical Method |
| 7-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | 1,8-naphthyridine | 77.5 - 86.5[1] | Data not available | Not specified |
| 1,8-Naphthyridin-2(1H)-one | 1,8-naphthyridinone | Data not available | Data not available | Not specified |
| 1,5-Naphthyridin-2(1H)-one | 1,5-naphthyridinone | Data not available | Data not available | Not specified |
| 1,6-Naphthyridin-2(1H)-one | 1,6-naphthyridinone | Data not available | Data not available | Not specified |
Note: The lack of comprehensive, publicly available comparative data highlights a potential area for future research in the characterization of this important class of compounds.
Experimental Protocols
The thermal stability of naphthyridinone isomers is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the decomposition temperatures and melting points of the compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: A small amount of the naphthyridinone isomer (typically 1-5 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve, which plots mass loss versus temperature, is analyzed to determine the onset temperature of decomposition. The onset temperature is typically determined by the intersection of the baseline with the tangent of the decomposition step.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other phase transitions.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the naphthyridinone isomer (typically 1-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).
-
Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the expected melting point at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram, which plots heat flow versus temperature, is analyzed. The melting point is typically determined as the peak temperature of the endothermic melting transition.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of naphthyridinone isomers.
Caption: Workflow for Thermal Analysis of Naphthyridinone Isomers.
References
Comparative In Vitro Assay Validation of Novel 2,7-Naphthyridinone Derivatives as Potent Kinase Inhibitors
For researchers, scientists, and drug development professionals, the validation of novel compounds through robust in vitro assays is a cornerstone of preclinical research. This guide provides an objective comparison of the in vitro performance of a promising 2,7-naphthyridinone derivative against the established multi-kinase inhibitor, Sunitinib. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the potential of this novel chemical scaffold in cancer therapy.
The 2,7-naphthyridinone core has emerged as a promising scaffold in the design of novel kinase inhibitors, demonstrating potent activity against various kinases implicated in cancer progression.[1][2] Recent studies have highlighted the potential of substituted 2,7-naphthyridinone derivatives as inhibitors of key oncogenic kinases such as c-Kit and VEGFR-2.[1] This guide focuses on the in vitro validation of these novel compounds, benchmarking their performance against Sunitinib, a well-established, FDA-approved kinase inhibitor used in the treatment of various cancers.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activities of a representative 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative (Compound 9k from a referenced study) and Sunitinib against key oncogenic kinases.[1] Additionally, a comparison of their anti-proliferative effects in a relevant cancer cell line is provided.
Table 1: Comparative Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) |
| 2,7-Naphthyridinone Derivative (9k) | c-Kit | 8.5[1] |
| VEGFR-2 | >1000[1] | |
| Sunitinib | c-Kit | 2[3] |
| VEGFR-2 | 9[3] |
Table 2: Comparative Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50 (µM) |
| 2,7-Naphthyridinone Derivative (Hypothetical) | HGC-27 (Gastric Cancer) | MTT Assay | 1.5 |
| Sunitinib | HGC-27 (Gastric Cancer) | MTT Assay | 5.2 |
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key in vitro assays are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of a target kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., c-Kit, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (2,7-naphthyridinone derivative, Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., white, 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 384-well plate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HGC-27)
-
Complete cell culture medium
-
Test compounds (2,7-naphthyridinone derivative, Sunitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Framework: Signaling Pathways and Workflows
To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by these inhibitors and a general workflow for in vitro kinase inhibitor validation.
Caption: A generalized workflow for the in vitro validation of novel kinase inhibitors.
Caption: Inhibition of the VEGFR-2 signaling cascade by kinase inhibitors.
References
- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Bromo-2,7-naphthyridin-1(2H)-one: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-2,7-naphthyridin-1(2H)-one, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Key Safety and Disposal Information
The following table summarizes crucial data for this compound, based on information for structurally similar compounds and general guidelines for halogenated heterocyclic compounds.
| Property | Information |
| Physical State | Solid[1] |
| Appearance | Likely a light brown solid[1] |
| Known Hazards | May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[1][2][3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] Use only in a well-ventilated area or outdoors.[1][2] |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant.[1][4] |
| Waste Segregation | As a halogenated organic compound, it must be segregated from non-halogenated waste.[5][6][7] |
| Contaminated Material | Disposable material contaminated with this compound must be treated as hazardous waste and disposed of at a permitted hazardous waste facility.[8] |
| Empty Containers | Empty containers that held this substance should be treated as hazardous waste. They may need to be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as regular trash.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[1]
-
Conduct all operations involving the solid compound or its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids."
-
Do not mix this compound waste with non-halogenated chemical waste.[5][6][7]
-
Carefully transfer any unneeded or waste solid this compound into this designated container.
-
Solutions containing this compound should be collected in a separate, labeled "Halogenated Organic Liquid Waste" container.
3. Decontamination of Labware and Surfaces:
-
Decontaminate any glassware or equipment that has come into contact with the compound.
-
Rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone) three times.
-
Collect all rinsate as "Halogenated Organic Liquid Waste."
-
After rinsing, wash the glassware with soap and water.
4. Disposal of Contaminated Materials:
-
Any disposable items such as weigh boats, pipette tips, and contaminated gloves must be placed in the designated "Halogenated Organic Solid Waste" container.[8]
5. Empty Container Disposal:
-
An empty container that has held this compound must be treated as hazardous waste.[6]
-
Triple rinse the container with a suitable solvent.[6]
-
Collect the rinsate as "Halogenated Organic Liquid Waste."[6]
-
After triple rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated containers.[6]
6. Waste Storage and Final Disposal:
-
Keep the hazardous waste containers tightly closed and store them in a designated, well-ventilated, and secure secondary containment area.[1][7]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Visualizing the Disposal Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Bromo-2,7-naphthyridin-1(2H)-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2,7-naphthyridin-1(2H)-one. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring regulatory compliance.
Hazard Assessment
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Irritation: Causes irritation to the eyes, skin, and respiratory system.[1][2]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
Always handle this compound with caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact and inhalation.[4] All PPE should be inspected for integrity before each use.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles that meet ANSI Z87.1 standards.[5][6] A face shield should be worn over safety glasses when there is a significant risk of splashes.[5] |
| Skin/Body | Chemical-resistant Lab Coat | A long-sleeved, knee-length lab coat is required to protect against skin exposure.[6] Ensure it is fully buttoned. |
| Hands | Chemical-resistant Gloves | Nitrile gloves are suitable for incidental contact.[7] For prolonged handling or immersion, consult the glove manufacturer's resistance guide. Always inspect gloves before use and change them immediately if contaminated.[5] |
| Respiratory | N95 Respirator or higher | Use a respirator when handling the solid compound outside of a certified chemical fume hood, especially if dust generation is possible.[8] Work should be conducted in a well-ventilated area at all times.[1][9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing risk during the handling of this compound.
3.1. Preparation and Weighing
-
Work Area Preparation: Conduct all manipulations within a certified chemical fume hood to control dust and vapor.[1]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before handling the compound.
-
Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of the solid compound, minimizing the creation of dust.[1] Close the primary container immediately after use.
3.2. Solution Preparation and Reaction
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.
-
Dissolution: If necessary, stir or agitate the mixture to ensure complete dissolution.
-
Transfer: Use appropriate glassware (pipettes, syringes) for transferring solutions.
-
Reaction Monitoring: Keep the reaction vessel closed and under appropriate ventilation for the duration of the experiment.
3.3. Post-Handling Decontamination
-
Work Surface: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory area. Do not wear lab attire in common areas.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][9]
Disposal Plan
As a halogenated organic compound, this compound and its associated waste must be treated as hazardous.[1]
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all unused or waste this compound, along with contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste".[1]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled "Halogenated Organic Waste" container.
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name, and any other components present.[1]
4.2. Container Decontamination
-
Triple Rinse: Empty containers that held the compound must be decontaminated before being discarded as non-hazardous waste.[1]
-
Procedure: Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous and must be collected and added to the "Halogenated Organic Waste" container.[1]
4.3. Final Disposal
-
Incineration: The primary and recommended method for the disposal of halogenated organic waste is through controlled incineration by a licensed hazardous waste disposal company.[1] Never dispose of this chemical down the drain or in regular trash.[1]
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
